Cb-103
説明
This compound is under investigation in clinical trial NCT03422679 (Study of this compound in Adult Patients With Advanced or Metastatic Solid Tumours and Haematological Malignancies).
Limantrafin is an orally bioavailable protein-protein interaction (PPI) inhibitor that targets the assembly of the NOTCH transcription complex, with potential antineoplastic activity. Upon oral administration, limantrafin targets and inhibits the NOTCH transcriptional activation complex in the cell nucleus. This inhibits the expression of NOTCH target genes and prevents NOTCH signaling, which may inhibit the proliferation of tumor cells mediated by an overly-active Notch pathway. Overactivation of the Notch signaling pathway, often triggered by activating mutations, has been correlated with increased cellular proliferation and poor prognosis in certain tumor types.
LIMANTRAFIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Structure
3D Structure
特性
IUPAC Name |
6-(4-tert-butylphenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)11-4-7-13(8-5-11)18-14-9-6-12(16)10-17-14/h4-10H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIWGRCYMQLLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370659 | |
| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
218457-67-1 | |
| Record name | CB-103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218457671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB-103 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(tert-butyl)phenoxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CB-103 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5BB91JL0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CB-103: A Deep Dive into its Mechanism of Action in Notch Pathway Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cellular differentiation, proliferation, and apoptosis. Its aberrant activation is a known driver in a variety of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), adenoid cystic carcinoma (ACC), and certain subtypes of breast cancer. Consequently, the development of targeted inhibitors of the Notch pathway has been a significant focus of oncological research. CB-103, a first-in-class, orally bioavailable small molecule, has emerged as a promising therapeutic agent that targets the Notch pathway at its core transcriptional machinery. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Disrupting the NICD-CSL Interaction
This compound is a pan-Notch inhibitor that functions by selectively disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1).[1][2][3][4][5][6][7] This interaction is the pivotal event in the canonical Notch signaling pathway, leading to the recruitment of co-activators and the transcriptional activation of downstream target genes.
By preventing the formation of the Notch transcriptional activation complex, this compound effectively silences Notch signaling.[1][8] This mode of action is distinct from that of other classes of Notch inhibitors, such as gamma-secretase inhibitors (GSIs), which block the cleavage and release of NICD. A key advantage of this compound's downstream blockade is its ability to inhibit both ligand-dependent and ligand-independent Notch activation, including signaling from GSI-resistant Notch mutations.[2][9] Furthermore, this targeted approach avoids the off-target effects associated with GSIs, notably severe gastrointestinal toxicities.[9][10]
Below is a diagram illustrating the canonical Notch signaling pathway and the specific point of intervention by this compound.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated significant anti-tumor activity in a range of preclinical models. The following tables summarize key quantitative findings from these studies.
| Cell Line | Cancer Type | Assay Type | Key Findings | Reference |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Gene Expression Analysis (SLAM-seq) | Rapid downregulation of Notch target genes including DTX1 and HES1. | [11] |
| HCC-1187 | Triple-Negative Breast Cancer (TNBC) | Cell Viability Assay | Synergistic effect observed when combined with paclitaxel. | [12] |
| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | Mammosphere Formation Assay | Potent inhibition of mammosphere formation, particularly in combination with fulvestrant. | [9][12] |
| T47D/PKCα | Endocrine-Resistant ER+ Breast Cancer | Mammosphere Formation Assay | Superior inhibitory effect on mammosphere formation in combination with fulvestrant compared to single agents. | [12] |
| WHM20 (PDX) | Endocrine-Resistant ER+ Breast Cancer (ESR1-mutant) | Mammosphere Formation Assay | Significant suppression of mammosphere formation alone and in combination with fulvestrant. | [12] |
| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| NOD/SCIDγc-/- mice (HCC-1187 xenograft) | GSI-Resistant TNBC | This compound (25 mg/kg, twice daily) | Significant delay in tumor growth compared to vehicle control. | [11][13] |
| ESR1-mutant xenograft | Endocrine-Resistant ER+ Breast Cancer | This compound in combination with fulvestrant | Significant reduction in tumor volume. | [13][14] |
Clinical Validation and Pharmacodynamics
Phase I/II clinical trials have corroborated the preclinical findings, demonstrating a manageable safety profile and evidence of target engagement.
| Clinical Trial ID | Phase | Patient Population | Key Findings | Reference |
| NCT03422679 | I/IIa | Advanced or metastatic solid tumors and hematological malignancies with Notch alterations | Recommended Phase 2 Dose (RP2D) established at 500 mg twice daily (5 days on, 2 days off).[3] Disease stabilization observed in patients with ACC.[3][15] Downregulation of peripheral Notch target genes (HEY1, IL7R, NOTCH1/2/4) with increasing doses.[3][16] | [3][15][16][17] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Mammosphere Formation Assay
This assay is crucial for assessing the activity of cancer stem cells (CSCs), which are often dependent on the Notch pathway.
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, T47D/PKCα, WHM20) are cultured in their respective standard media.
-
Single-Cell Suspension: Adherent cells are dissociated into a single-cell suspension using trypsin-EDTA.
-
Seeding: Cells are seeded at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates containing mammosphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Treatment: Cells are treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), and/or in combination with other agents like fulvestrant or palbociclib.
-
Incubation: Plates are incubated for 7-14 days to allow for mammosphere formation.
-
Quantification: The number and size of mammospheres are quantified using an inverted microscope. Statistical significance is determined using appropriate tests (e.g., one-way ANOVA).
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of this compound.
-
Cell Implantation: Human cancer cells (e.g., HCC-1187) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCIDγc-/-).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at a predetermined dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth curves are plotted, and statistical comparisons between groups are made (e.g., two-way ANOVA).
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement in clinical trials, the expression of Notch target genes can be measured in surrogate tissues.
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) or hair follicles are collected from patients at baseline and at various time points during treatment with this compound.
-
RNA Extraction: Total RNA is extracted from the collected samples.
-
Gene Expression Analysis: The expression levels of Notch target genes (e.g., HEY1, DTX1) are quantified using a sensitive method like quantitative real-time PCR (qRT-PCR) or NanoString analysis.
-
Data Analysis: Changes in gene expression from baseline are calculated and correlated with this compound dosage and exposure.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism of action, which involves the direct disruption of the core transcriptional complex, offers a promising therapeutic strategy for a range of Notch-dependent cancers. The preclinical and clinical data gathered to date demonstrate its potential to overcome the limitations of previous Notch inhibitors, with a favorable safety profile and clear evidence of on-target activity. Further clinical investigation, particularly in combination with other targeted therapies, is warranted to fully elucidate the therapeutic potential of this compound in various oncological settings.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Cancers | Free Full-Text | The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. Collection - Data from A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - Cancer Research Communications - Figshare [aacr.figshare.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. CB‐103: A novel CSL‐NICD inhibitor for the treatment of NOTCH‐driven T‐cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T‐ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. | BioWorld [bioworld.com]
Cb-103: A Technical Guide to a First-in-Class Protein-Protein Interaction Inhibitor of the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cb-103 (also known as Limantrafin) is a first-in-class, orally bioavailable, small-molecule pan-Notch inhibitor.[1][2][3][4] Unlike previous generations of Notch inhibitors such as gamma-secretase inhibitors (GSIs), this compound employs a unique mechanism of action. It functions as a protein-protein interaction (PPI) inhibitor, specifically targeting the assembly of the Notch transcriptional activation complex.[5][6][7] This targeted approach prevents the interaction between the active intracellular domains of Notch receptors (NICD) and the CSL transcription factor, thereby blocking both ligand-dependent and ligand-independent Notch signaling.[1][8][9] This mechanism is anticipated to be effective against GSI-resistant Notch mutations and has demonstrated a more favorable safety profile, notably avoiding the severe gastrointestinal toxicities associated with GSIs.[1][2] Preclinical data has shown promising anti-tumor activity, particularly in models of breast cancer and T-cell acute lymphoblastic leukemia (T-ALL), both as a monotherapy and in synergistic combinations.[5][8][10] this compound has progressed to clinical evaluation, with a first-in-human Phase I/II study establishing its safety profile and recommended dose for further investigation in patients with advanced cancers.[9][11][12]
Mechanism of Action: Disrupting the Notch Transcriptional Core
The Notch signaling pathway is a critical regulator of cellular processes, including differentiation, proliferation, and stem cell maintenance.[3] Its aberrant activation is a known driver in several cancers.[3][6]
The Canonical Notch Signaling Pathway:
-
Ligand Binding: A ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to one of the four Notch receptors (NOTCH1-4) on a signal-receiving cell.
-
Proteolytic Cleavage: This binding induces two successive proteolytic cleavages of the receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD).
-
Nuclear Translocation: The released NICD translocates into the nucleus.
-
Transcriptional Activation: In the nucleus, NICD binds to the DNA-binding protein CSL (also known as RBPJ). This binding displaces a corepressor complex and recruits coactivators, forming the Notch transcriptional activation complex.
-
Target Gene Expression: This complex then drives the transcription of downstream target genes, such as HES1, c-MYC, and CCND1, promoting cell proliferation and survival.[7]
This compound intervenes at the critical final step of this cascade. It selectively blocks the protein-protein interaction between NICD and CSL, preventing the formation of the transcriptional activation complex and subsequent gene expression.[9][11][12] This targeted inhibition effectively shuts down the oncogenic signaling downstream of Notch.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with standard-of-care therapies.
In Vitro Studies
In vitro assays have been crucial in establishing the synergistic potential of this compound with other anti-neoplastic drugs.
Table 1: In Vitro Synergy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Combination Agent | Concentration Range (this compound) | Concentration Range (Agent) | Outcome | Reference |
|---|---|---|---|---|---|---|
| MCF-7 | ER+ Breast Cancer | Fulvestrant | 150 nM – 10 μM | 75 nM – 20 μM | Synergistic Effect | [8][13] |
| HCC1187 | Triple-Negative Breast Cancer (TNBC) | Paclitaxel | 150 nM – 10 μM | 75 nM – 20 μM | Synergistic Effect |[8][13] |
This compound has also shown potent activity against cancer stem cells (CSCs), which are implicated in treatment resistance and relapse. This was evaluated using mammosphere formation assays.
Table 2: Anti-Cancer Stem Cell (CSC) Activity of this compound
| Cell Line / Model | Cancer Type / Resistance | Combination Agent | Outcome | Reference |
|---|---|---|---|---|
| MCF-7 | ER+ Breast Cancer | Fulvestrant | Potent inhibition of mammosphere formation | [8][13] |
| T47D/PKCα | Endocrine-Resistant ER+ | N/A (Single Agent & Combo) | Potent inhibition of mammosphere formation | [13] |
| WHM20 (PDX-derived) | Endocrine-Resistant ER+ (ESR1-Y537S) | Fulvestrant | Potent inhibition of mammosphere formation | [13] |
| ESR1 Y537S mutant line | Endocrine-Resistant ER+ | Palbociclib | Potent inhibition of mammosphere formation |[8][13] |
In Vivo Studies
The anti-tumor efficacy of this compound has been confirmed in multiple animal models.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type / Characteristics | Treatment Arms | Key Findings | Reference |
|---|---|---|---|---|
| Orthotopic Xenograft | Endocrine-Resistant ER+ (ESR1-Y537S mutant) | This compound + Fulvestrant | Combination caused tumor regression and was superior to either agent alone. | [2][8][13] |
| Xenograft | GSI-Resistant TNBC (HCC1187) | This compound + Paclitaxel | Combination significantly delayed tumor growth compared to paclitaxel alone. | [8][14] |
| Leukemia Xenografts | T-cell Acute Lymphoblastic Leukemia | this compound | Inhibited tumor growth. |[10] |
Pharmacodynamic studies in mice identified the reversible suppression of Marginal Zone B (MZB) cells as a validated biomarker for on-target Notch inhibition.[8][13]
Clinical Development
This compound has been evaluated in a first-in-human, multi-center Phase I/II clinical trial (NCT03422679) for patients with advanced solid tumors and hematological malignancies.[2][7]
Table 4: Summary of Phase I/II Clinical Trial (NCT03422679) Results
| Parameter | Finding | Reference |
|---|---|---|
| Patient Population | 79 patients with advanced solid tumors (51% Adenoid Cystic Carcinoma - ACC) and hematologic malignancies. | [15][16] |
| Dosing | Dose escalation from 20 mg to 600 mg. | [17] |
| Recommended Phase II Dose (RP2D) | 500 mg twice daily, 5 days on / 2 days off weekly. | [12][15][16] |
| Safety & Tolerability | Manageable safety profile. Grade 3-4 treatment-related adverse events in 19% of patients (including elevated LFTs, anemia, visual changes). | [9][15][16] |
| Dose-Limiting Toxicities (DLTs) | Two DLTs observed: elevated gamma-glutamyl transferase (GGT) and visual changes. | [15][16] |
| Efficacy (Monotherapy) | Limited single-agent anti-tumor activity. No objective responses were observed. | [9][11][12] |
| Disease Stabilization | 49% of all patients and 58% of ACC patients achieved stable disease. | [9][11][15] |
| Pharmacodynamics | Peripheral downregulation of Notch target genes (e.g., HEY1, NOTCH1/2/4) with escalating doses. |[11][12] |
Based on these findings and strong preclinical rationale, this compound is being investigated in combination therapies for specific, Notch-activated cancers.[11] Ongoing trials include:
-
NCT05774899: A Phase 2 study of this compound with either lenvatinib or abemaciclib in patients with NOTCH-mutated Adenoid Cystic Carcinoma (ACC).[18][19]
-
Phase II Trial: A study combining this compound with venetoclax for relapsed or refractory T-Cell Acute Lymphoblastic Leukemia (T-ALL).[20]
Experimental Protocols
The following are representative protocols based on published preclinical studies.
In Vitro Cell Viability and Synergy Assay
This protocol is designed to assess the effect of this compound, alone and in combination, on the viability of cancer cell lines.
Methodology:
-
Cell Plating: Seed breast cancer cells (e.g., MCF-7, HCC1187) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.[10]
-
Drug Preparation: Prepare a dose-response matrix. For synergy experiments, use eight different concentrations of this compound (e.g., 150 nM to 10 μM) and eight concentrations of the combination agent (e.g., fulvestrant or paclitaxel, 75 nM to 20 μM).[8][13] Include controls for each drug alone and a vehicle control (e.g., DMSO).
-
Treatment: Add the drug combinations to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[8][13]
-
Viability Measurement: Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Use appropriate software (e.g., Chalice™ software) to calculate synergy scores based on the dose-response matrix. A synergy score >0 indicates a synergistic effect.[8]
Mammosphere Formation Assay (Anti-CSC Activity)
This assay quantifies the ability of cancer stem cells to form floating spherical colonies (mammospheres) and is used to assess the efficacy of drugs against this population.[3]
Methodology:
-
Cell Seeding: Plate single-cell suspensions of cancer cells (e.g., MCF-7) in ultra-low attachment plates.
-
Media: Culture the cells in serum-free mammosphere-forming medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Add this compound alone or in combination with other agents (e.g., fulvestrant, palbociclib) at specified concentrations.[8][13]
-
Incubation: Incubate the plates for 5-7 days to allow for sphere formation.
-
Quantification: Count the number of mammospheres formed in each well using a microscope. Spheres are typically defined as being >50 μm in diameter.
-
Data Analysis: Compare the number of spheres in the treated groups to the vehicle control group. Statistical analysis (e.g., one-way ANOVA) is used to determine significance.[13]
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor activity of this compound in a mouse model.
Methodology:
-
Tumor Engraftment: Inject cancer cells (e.g., 2 x 10^6 Y537S ER+ ESR1 mutant BC cells) orthotopically into the mammary fat pad of immunocompromised mice (e.g., nude mice).[8]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into different treatment cohorts (e.g., Vehicle, this compound, Paclitaxel, this compound + Paclitaxel).
-
Treatment Administration: Administer this compound orally according to the predetermined dose and schedule. Administer combination agents as required (e.g., intraperitoneal injection for paclitaxel).
-
Monitoring: Monitor tumor volume (typically twice weekly using calipers) and body weight (as a measure of toxicity).
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Analyze the tumor growth curves. Compare tumor volumes between groups using appropriate statistical tests (e.g., two-way ANOVA followed by Tukey's post-analysis) to determine if the treatment significantly delayed tumor growth or caused regression.[8][13][14]
Conclusion and Future Directions
This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism as a protein-protein interaction inhibitor allows it to overcome key limitations of previous Notch-targeting agents, offering a potentially safer and more effective therapeutic strategy.[1][9] Preclinical studies have robustly demonstrated its synergy with existing cancer therapies in clinically relevant models of breast cancer.[2][8] While the initial Phase I/II trial showed limited single-agent efficacy, it successfully established a manageable safety profile and confirmed on-target biological activity.[9][11][12] The future of this compound development lies in rational combination therapies for patient populations with confirmed Notch pathway activation.[11] Ongoing clinical trials in ACC and T-ALL will be critical in defining the clinical utility of this novel, first-in-class PPI inhibitor.[18][20]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Collection - Data from A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - Cancer Research Communications - Figshare [aacr.figshare.com]
- 16. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 17. | BioWorld [bioworld.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A phase 1/2 study of this compound (oral pan-NOTCH inhibitor) with Abemaciclib or Lenvatinib in Combination in patients with NOTCH activated Adenoid cystic carcinoma (CALCulus) | Dana-Farber Cancer Institute [dana-farber.org]
- 20. Facebook [cancer.gov]
Discovery and development of the Notch inhibitor Cb-103
An In-depth Technical Guide to the Discovery and Development of the Notch Inhibitor Cb-103
Introduction
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cellular differentiation, proliferation, and apoptosis.[1] Its aberrant activation is a key driver in various human cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors like breast cancer, making it a compelling therapeutic target.[2][3] Early efforts to inhibit this pathway focused on gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage required for Notch receptor activation.[2] However, the clinical utility of GSIs has been hampered by significant dose-limiting gastrointestinal toxicities, as gamma-secretase cleaves numerous substrates besides Notch.[2][4]
This has driven the search for novel inhibitors with improved specificity and safety profiles. This compound (Limantrafin) emerged from these efforts as a first-in-class, orally active, small-molecule pan-Notch inhibitor.[1][5] Unlike GSIs, this compound features a unique mechanism of action, targeting the downstream Notch transcription factor complex.[1][2] This guide provides a comprehensive overview of the discovery, preclinical validation, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Mechanism of Action
This compound was identified through a high-throughput screening of chemical libraries using a specially designed cell-based coculture assay.[2] This system utilized "signal-sending" cells expressing the Notch ligand Delta-like 4 (DL4) and "signal-receiving" cells expressing the Notch1 receptor coupled with a Notch-responsive luciferase reporter.[2]
The key differentiator for this compound is its mechanism of action. It is not a GSI. Instead, it functions as a protein-protein interaction (PPI) inhibitor.[5][6] this compound selectively interferes with the assembly of the Notch transcription activation complex in the nucleus.[1][2] Specifically, it binds to a critical site on a Notch-specific protein within the complex, preventing the interaction between the active intracellular domain of the Notch receptor (NICD) and the core transcription factor CSL (also known as CBF1, Suppressor of Hairless, Lag-1).[1][6] This blockade of the NICD-CSL interaction effectively downregulates the transcription of Notch target genes, such as those in the HES and HEY families.[1][7]
This unique mode of action allows this compound to block both ligand-dependent and ligand-independent Notch signaling, making it effective against cancers driven by genetic lesions that cause constitutive Notch activation, including those resistant to GSIs.[1][4][6]
Preclinical Development
In Vitro Studies
This compound has demonstrated potent anti-tumor activity across a range of Notch-dependent cancer cell lines. In T-ALL cell lines, which frequently harbor activating NOTCH1 mutations, this compound inhibited growth, induced cell cycle arrest, and promoted apoptosis.[2] Its efficacy extends to breast cancer models, where it shows synergistic effects when combined with standard-of-care agents.[1][8] Notably, this compound is effective in GSI-resistant tumor cell lines, underscoring the advantage of its distinct mechanism.[2][5]
| Cell Line Type | Models Used | This compound Concentration Range | Observed Effects | Combination Synergy |
| T-ALL | RPMI-8402 | 10 nM - 25 µM | Growth inhibition, cell cycle arrest, apoptosis[2][9] | N/A |
| ER+ Breast Cancer | MCF-7, T47D/PKCα, WHM20 (ESR1-mutant) | 150 nM - 10 µM | Inhibition of mammosphere formation, anti-CSC activity[8][10] | Fulvestrant, Palbociclib[4][8] |
| TNBC | HCC1187 (GSI-resistant) | 150 nM - 10 µM | Growth inhibition, inhibition of mammosphere formation[2][8][10] | Paclitaxel[8] |
In Vivo Studies
Preclinical animal studies confirmed the in vitro findings. This compound, administered orally, inhibited the growth of human breast cancer and leukemia xenografts.[9] A key finding from these studies was the absence of gut toxicity, a common and severe side effect of GSIs.[2][9] This favorable safety profile is attributed to its specific mechanism targeting the nuclear transcription complex. In vivo studies also provided proof-of-concept for combination therapies.
| Cancer Model | Animal Model | This compound Dosage | Combination Agent | Key Outcomes |
| Leukemia | Xenograft | Not specified | N/A | Tumor growth inhibition[9] |
| ER+ Breast Cancer | ESR1-mutant xenograft | Not specified | Fulvestrant | Significant reduction in tumor volume[4][8] |
| TNBC (GSI-resistant) | Xenograft | 25 mg/kg (i.p./p.o.) | Paclitaxel | Significantly delayed tumor growth compared to paclitaxel alone[5][8] |
| Colorectal Cancer | PDX (oxaliplatin-resistant) | Not specified | Oxaliplatin | Resensitized tumor to oxaliplatin treatment[2] |
Clinical Development: The NCT03422679 Study
Based on its promising preclinical profile, this compound entered a first-in-human Phase I/II clinical trial (NCT03422679) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.[4][7][11] A major focus was on patients with adenoid cystic carcinoma (ACC), a cancer type where NOTCH1-activating mutations are common.[12]
Study Design
-
Population: Patients aged ≥18 with advanced or recurrent solid tumors (notably ACC) or hematologic malignancies.[7][13]
-
Structure: A dose-escalation phase followed by a dose-confirmation/expansion phase. In the confirmatory cohort, evidence of Notch-activating mutations was required for enrollment.[7][13]
-
Dosing: this compound was administered orally in 28-day cycles at escalating doses, starting at 13 mg once daily.[7][11]
-
Endpoints: The primary endpoint was safety and the determination of dose-limiting toxicities (DLTs) and the recommended Phase 2 dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (RECIST v1.1).[7][11][13]
Clinical Results
Safety and Tolerability: this compound demonstrated a manageable safety profile and was generally well-tolerated.[11][13] Crucially, it did not cause the severe gastrointestinal toxicities associated with GSIs.[14]
-
DLTs: Two DLTs were observed: elevated gamma-glutamyl transferase (GGT) and a visual change.[13][15]
-
Common TRAEs: The most common Grade 3-4 treatment-related adverse events (TRAEs) included elevated liver function tests (LFTs), anemia, and visual changes.[11][13] Nausea, fatigue, and diarrhea were common but mostly low-grade.[16]
-
Recommended Phase 2 Dose (RP2D): The RP2D was established as 500 mg twice daily, administered 5 days on, 2 days off weekly.[13][15]
Efficacy: While no objective responses were observed, this compound monotherapy demonstrated biological activity and led to disease stabilization in a substantial number of patients.[11][13]
-
Stable Disease (SD): 49% of all patients (37 of 79) achieved stable disease.[11][13]
-
ACC Cohort: In the heavily pre-treated ACC cohort (40 patients), 58% (23 patients) had stable disease.[11][13] The median progression-free survival (PFS) was 2.5 months, and the median overall survival (OS) was 18.4 months.[11][13][15]
| Clinical Outcome | All Patients (n=79) | Adenoid Cystic Carcinoma (ACC) Cohort (n=40) |
| Objective Response Rate | 0%[11][13] | 0%[11][13] |
| Stable Disease Rate | 49%[11][13] | 58%[11][13] |
| Median PFS | Not Reported | 2.5 months (95% CI, 1.5-3.7)[11][13] |
| Median OS | 9.2 months (95% CI, 6.3-18.4) | 18.4 months (95% CI, 6.3-not reached)[11] |
Experimental Protocols
High-Throughput Screening: Cell-Based Coculture Assay
This assay was foundational to the discovery of this compound.[2]
-
Cell Preparation: Two HeLa cell lines were engineered: a "signal-sending" line stably expressing the Notch ligand DL4, and a "signal-receiving" line expressing the human Notch1 receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.
-
Coculture: Signal-sending and signal-receiving cells were co-plated in multi-well plates.
-
Compound Addition: Library compounds, including this compound, were added to the wells.
-
Incubation: The plates were incubated to allow for cell-cell interaction, Notch activation, and reporter gene expression.
-
Readout: Luciferase activity was measured as a quantitative indicator of Notch pathway activation. A decrease in luminescence in the presence of a compound indicated inhibitory activity.
In Vitro T-ALL Cell Viability Assay
This protocol was used to assess the direct anti-proliferative effects of this compound.[9]
-
Cell Seeding: Marrow mesenchymal stroma cells (MSCs) were seeded in 384-well plates (2,500 cells/well).[9]
-
Coculture Addition: After 24 hours, T-ALL cells (e.g., RPMI-8402) were added to the MSCs (25,000-30,000 cells/well).[9]
-
Treatment: After another 24 hours, this compound was added at various concentrations (e.g., 10 nM to 25 µM), with DMSO as a vehicle control.[9]
-
Incubation: The coculture was incubated for 3 days.[9]
-
Cell Viability Measurement: ALL cells were collected and stained with 7-AAD. Cell viability was measured by flow cytometry, using counting beads for normalization.[9]
Mammosphere Formation Assay
This assay evaluates the effect of this compound on cancer stem cell (CSC) populations.[1][8]
-
Cell Culture: Breast cancer cells (e.g., MCF-7, HCC1187) were cultured to generate single-cell suspensions.
-
Seeding: Cells were plated at low density in non-adherent culture plates with serum-free sphere media.
-
Treatment: this compound, alone or in combination with other agents (e.g., fulvestrant, paclitaxel), was added to the media.[8]
-
Incubation: Cells were incubated for a period of 7-14 days to allow for the formation of mammospheres (3D spheroids).
-
Quantification: The number and size of the mammospheres formed in each condition were counted and analyzed using microscopy. A reduction indicates an inhibitory effect on CSC self-renewal.
Conclusion and Future Directions
This compound represents a significant advancement in the field of Notch-targeted cancer therapy. Its novel mechanism of action as a protein-protein inhibitor of the Notch transcription complex distinguishes it from earlier GSIs, conferring a superior safety profile that avoids dose-limiting gut toxicities.[2][4] Preclinical studies have robustly demonstrated its single-agent and combination efficacy in various cancer models, including those resistant to other treatments.[2][8]
The first-in-human clinical trial confirmed that this compound is well-tolerated and biologically active, capable of inducing prolonged disease stabilization in heavily pre-treated cancer patients, particularly those with Notch-mutant ACC.[13][15] While single-agent objective responses were limited, the data strongly support its further development. Future strategies will likely focus on two key areas: patient selection and combination therapies. Enriching clinical trials for patients with biomarker-confirmed Notch pathway activation is critical.[17] Furthermore, exploring rational combinations of this compound with standard-of-care chemotherapy, targeted agents (like SERDs or CDK4/6 inhibitors), and potentially immunotherapy holds the promise of overcoming treatment resistance and improving outcomes for patients with Notch-driven malignancies.[3][8][17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. | BioWorld [bioworld.com]
- 17. biorxiv.org [biorxiv.org]
The Impact of CB-103 on Downstream Notch Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-103, also known as Limantrafin, is a first-in-class, orally bioavailable small molecule that acts as a pan-Notch inhibitor.[1] Unlike earlier generations of Notch inhibitors, such as gamma-secretase inhibitors (GSIs), this compound employs a unique mechanism of action by disrupting the crucial protein-protein interaction between the intracellular domain of the Notch receptor (NICD) and the CSL (CBF1/Su(H)/Lag-1) transcription factor.[2] This interference with the formation of the Notch transcriptional activation complex prevents the expression of downstream target genes, thereby inhibiting both ligand-dependent and ligand-independent Notch signaling.[3] Notably, this mechanism allows this compound to be effective in tumors that have developed resistance to GSIs through genetic mutations in the Notch pathway.[4] This technical guide provides an in-depth analysis of the effects of this compound on downstream Notch signaling targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Mechanism of Action
The canonical Notch signaling pathway is a highly conserved cellular communication system crucial for development and tissue homeostasis. Its dysregulation is implicated in a variety of cancers. The signaling cascade is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the NICD. NICD then translocates to the nucleus, where it binds to the CSL transcription factor, displacing a corepressor complex and recruiting coactivators, such as Mastermind-like (MAML) proteins, to initiate the transcription of target genes.
This compound directly targets the protein-protein interaction between NICD and CSL. By preventing this association, this compound effectively blocks the assembly of the transcriptional activation complex, leading to the downregulation of canonical Notch target genes, including those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.
Quantitative Effects on Downstream Targets
This compound has been demonstrated to effectively downregulate the expression of key Notch target genes in a dose-dependent manner across various cancer models. The following tables summarize the quantitative data from preclinical and clinical studies.
| Assay Type | Cell Line/Model | Parameter | Value | Reference |
| Luciferase Reporter Assay | HeLa cells | IC50 (Notch1 inhibition) | ~1-3 µM | [1] |
| Cell-based Coculture Assay | HeLa cells | IC50 (Notch1-4 inhibition) | 0.9 - 3.9 µM | [1] |
| Cell Viability Assay | Primary T-ALL cells | IC50 (Growth inhibition) | Submicromolar in ~50% of cases | [5] |
Table 1: In vitro IC50 values of this compound in Notch signaling and cell growth inhibition assays.
| Gene Target | Cancer Model | Cell Line | Treatment | Effect | Reference |
| HES1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | RPMI-8402 | This compound | Downregulation | [5] |
| HES1 | Triple-Negative Breast Cancer (TNBC) | HCC1187 (GSI-resistant) | This compound | Downregulation | [6] |
| HEY1 | Advanced Solid Tumors | Patient Samples | Escalating doses of this compound | Peripheral downregulation | [7] |
| MYC | T-cell Acute Lymphoblastic Leukemia (T-ALL) | RPMI-8402, TALL-1 | This compound | Downregulation | [5] |
| DTX1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | RPMI-8402, TALL-1 | This compound | Downregulation | [5] |
| DTX1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient circulating blasts | Single dose of this compound | Downregulation after 1 hour | [2] |
| Cyclin D3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient circulating blasts | Single dose of this compound | Downregulation after 1 hour | [2] |
| NOTCH1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Patient circulating blasts | Single dose of this compound | Downregulation after 1 hour | [2] |
Table 2: Summary of this compound's effect on the expression of downstream Notch signaling targets.
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the effect of this compound on Notch signaling.
Cell-Based Notch Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on Notch-mediated transcription.
-
Cell Lines: HeLa cells co-cultured, with one line expressing a Notch receptor (e.g., Notch1) and a Notch-responsive luciferase reporter, and the other expressing a Notch ligand (e.g., Delta-like 4).
-
Protocol:
-
Seed signal-sending and signal-receiving HeLa cells in a 1:1 ratio in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Objective: To measure the change in mRNA levels of Notch target genes (e.g., HES1, HEY1) following this compound treatment.
-
Cell Lines: Cancer cell lines with active Notch signaling (e.g., RPMI-8402, HCC1187).
-
Protocol:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24, 48 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for HES1, HEY1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blot Analysis
-
Objective: To assess the protein levels of Notch target genes.
-
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against HES1, HEY1, or other targets, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound in tumor-bearing animal models.
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) subcutaneously or orthotopically implanted with human cancer cells or patient-derived xenografts (PDXs).
-
Protocol:
-
Once tumors reach a palpable size, randomize animals into treatment and control groups.
-
Administer this compound orally or via another appropriate route at a predetermined dose and schedule.
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., qPCR, Western blot, immunohistochemistry) of Notch target gene expression.
-
Conclusion
This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism of action, which involves the disruption of the NICD-CSL transcriptional complex, allows for the effective downregulation of key downstream target genes such as HES1 and HEY1. The preclinical and emerging clinical data robustly support the on-target activity of this compound, demonstrating its potential as a therapeutic agent for Notch-driven malignancies, including those resistant to other forms of Notch inhibition. Further investigation into the broader spectrum of this compound's effects on the transcriptome and proteome will continue to elucidate its full therapeutic potential and inform the development of rational combination strategies.
References
- 1. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB‐103: A novel CSL‐NICD inhibitor for the treatment of NOTCH‐driven T‐cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T‐ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Cb-103's Anti-Cancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-cancer activities of Cb-103, a first-in-class, orally available small-molecule pan-Notch inhibitor. This compound uniquely targets the protein-protein interaction between the intracellular domains of Notch receptors (NICD) and the CSL transcription factor complex, effectively blocking both ligand-dependent and ligand-independent Notch signaling.[1][2] This mechanism of action allows this compound to overcome resistance to other Notch inhibitors like gamma-secretase inhibitors (GSIs) that are ineffective against certain Notch mutations.[1][2] This document summarizes key quantitative data, details experimental protocols for crucial in vitro assays, and visualizes the underlying molecular pathways.
Data Presentation: Anti-Proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those known to be dependent on Notch signaling. The following table summarizes the effective concentration ranges of this compound in various cancer cell types as reported in preclinical studies.
| Cell Line | Cancer Type | Assay Type | Effective Concentration Range | Reference |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability (7-AAD Staining) | 10 nM - 25 µM | [3] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability (PrestoBlue™ Assay) | 30 nM - 100 µM | [1] |
| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | Cell Viability / Synergy Screen | 150 nM - 10 µM | [1] |
| HCC1187 | Triple-Negative Breast Cancer (TNBC) | Cell Viability / Synergy Screen | 150 nM - 10 µM | [1] |
| T47D/PKCα | Endocrine-Resistant Breast Cancer | Mammosphere Formation Assay | Not Specified | [2] |
| WHM20 | Endocrine-Resistant Breast Cancer (ESR1-mutant) | Mammosphere Formation Assay | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's anti-cancer properties.
Cell Viability Assay (Based on 7-AAD Staining and Flow Cytometry)
This protocol is adapted from studies on T-ALL cell lines co-cultured with mesenchymal stromal cells (MSCs).[3]
Objective: To quantify the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8402)
-
Mesenchymal Stromal Cells (MSCs)
-
AIMV medium
-
This compound (Limantrafin)
-
DMSO (vehicle control)
-
384-well plates
-
7-AAD (7-Aminoactinomycin D) staining solution
-
Flow cytometer
-
Counting beads for cell count normalization
Procedure:
-
Seed MSCs in a 384-well plate at a concentration of 2,500 cells per well in 30 µL of AIMV medium.
-
Incubate for 24 hours.
-
Add the cancer cells (e.g., T-ALL cells) at a concentration of 25,000 to 30,000 cells per well in 27.5 µL of AIMV medium.
-
Incubate for an additional 24 hours.
-
Prepare serial dilutions of this compound in AIMV medium. A typical concentration range is from 10 nM to 25 µM.[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound dilutions or DMSO control to the wells.
-
Incubate for 3 days.
-
Collect the cancer cells from the co-cultures by scraping.
-
Stain the collected cells with 7-AAD according to the manufacturer's protocol.
-
Analyze cell viability by flow cytometry, using counting beads for accurate cell count normalization. 7-AAD positive cells are considered non-viable.
Mammosphere Formation Assay
This assay is used to assess the activity of cancer stem cells (CSCs). This compound has been shown to inhibit mammosphere formation in breast cancer models.[1][2]
Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7, HCC1187)
-
Ultra-low attachment plates or flasks
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
This compound
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Microscope with imaging capabilities
Procedure:
-
Culture breast cancer cells to sub-confluency.
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in mammosphere culture medium to obtain a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at desired concentrations (and a DMSO control) to the wells.
-
Incubate for 5-7 days in a humidified incubator at 37°C and 5% CO2.
-
Count the number of mammospheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Apoptosis Assay (Cleaved Caspase-3 Staining)
This compound induces apoptosis, which can be quantified by detecting the active form of caspase-3.[1]
Objective: To determine the level of apoptosis induced by this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).
-
Treat cells with various concentrations of this compound or DMSO for the desired time period.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against cleaved caspase-3.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the percentage of cleaved caspase-3 positive cells using a fluorescence microscope or by flow cytometry.
Mandatory Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits the Notch signaling pathway by preventing NICD from binding to the CSL complex.
Experimental Workflow for In Vitro Characterization of this compound
Caption: A generalized workflow for the in vitro assessment of this compound's anti-cancer effects.
Postulated Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-mediated Notch inhibition is postulated to induce apoptosis via the intrinsic pathway.
References
Preclinical Xenograft Models for the Evaluation of Cb-103: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Cb-103, a first-in-class, orally bioavailable pan-Notch inhibitor, utilizing xenograft models. This compound uniquely targets the protein-protein interaction between the Notch intracellular domain (NICD) and the CSL (CBF1, Suppressor of Hairless, Lag-1) transcription factor complex, effectively blocking both ligand-dependent and ligand-independent Notch signaling.[1][2] This mechanism of action offers a distinct advantage over traditional gamma-secretase inhibitors (GSIs) by avoiding dose-limiting gastrointestinal toxicities.[3] This guide details the experimental protocols, summarizes key quantitative data from various preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
This compound Mechanism of Action
This compound functions as a potent inhibitor of the Notch signaling pathway, a critical regulator of cellular differentiation, proliferation, and stem cell maintenance.[4] Aberrant Notch signaling is a known driver in several cancers, contributing to tumor progression and resistance to standard therapies.[4] this compound's targeted approach of disrupting the formation of the Notch transcriptional activation complex prevents the downstream expression of oncogenic target genes.[2][4][5] This novel mechanism has demonstrated anti-tumor activity in preclinical models of various solid and hematological malignancies, including those resistant to GSIs.[3][5][6]
Preclinical Xenograft Models and Study Designs
The preclinical evaluation of this compound has utilized a variety of xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), to assess its efficacy as a monotherapy and in combination with other anti-cancer agents. These models are crucial for understanding the in vivo activity of this compound in a setting that recapitulates aspects of human tumor biology.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. xenograft.org [xenograft.org]
The Role of CB-103 in the Inhibition of Cancer Stem Cell Maintenance: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and therapeutic resistance. The Notch signaling pathway is a critical regulator of these processes, and its aberrant activation is a hallmark of many malignancies, contributing to the maintenance of the CSC phenotype. CB-103, a first-in-class, orally bioavailable small molecule, is a pan-Notch inhibitor with a unique mechanism of action. Unlike gamma-secretase inhibitors (GSIs) that target the upstream processing of Notch receptors, this compound directly disrupts the downstream protein-protein interaction between the Notch intracellular domain (NICD) and the transcription factor CSL (CBF1/Su(H)/Lag-1). This targeted approach allows for the inhibition of both ligand-dependent and -independent Notch signaling, including in tumors with resistance to GSIs. Preclinical studies have demonstrated the potent activity of this compound in reducing the CSC population in various cancer models, particularly in breast cancer. This whitepaper provides an in-depth technical overview of the role of this compound in inhibiting cancer stem cell maintenance, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.
Introduction to Cancer Stem Cells and the Notch Signaling Pathway
The cancer stem cell hypothesis posits that a small subset of cells within a tumor is responsible for its growth and recurrence. These CSCs are characterized by their ability to self-renew and differentiate into the heterogeneous populations of cells that comprise the bulk of the tumor. A key signaling pathway implicated in the regulation of CSCs is the Notch pathway.[1]
The Notch signaling cascade is initiated by the interaction of a Notch receptor with a ligand on an adjacent cell. This interaction triggers a series of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and other co-activators to initiate the transcription of target genes that regulate cell fate, proliferation, and survival.[2] Dysregulation of this pathway is a known driver in several cancers, promoting the maintenance of a CSC state and contributing to resistance to conventional therapies.[3]
This compound: A Novel Inhibitor of the Notch Transcription Complex
This compound is a novel, orally active pan-Notch inhibitor that functions by selectively blocking the interaction between CSL and NICD.[2][4][5] This mechanism of action is distinct from that of gamma-secretase inhibitors (GSIs), which can have off-target effects and associated toxicities. By targeting the most downstream step in the Notch signaling cascade, this compound effectively downregulates the transcription of Notch target genes, irrespective of the activating mutation or mechanism of upstream signaling.[1] This makes this compound a promising therapeutic agent for a broad range of Notch-dependent cancers, including those that have developed resistance to other forms of Notch inhibition.[6]
Preclinical Evidence of this compound in Targeting Cancer Stem Cells
The efficacy of this compound in targeting the CSC population has been demonstrated in preclinical studies, most notably through the use of mammosphere formation assays. These assays are an in vitro method to enrich and quantify mammary CSCs, as only cells with self-renewal capabilities can form these three-dimensional spherical colonies in non-adherent, serum-free culture conditions.[7]
Inhibition of Mammosphere Formation in Breast Cancer Models
Studies in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines have shown that this compound potently inhibits mammosphere formation, indicating a direct effect on the self-renewal capacity of breast CSCs.[8][9]
Data Presentation
Table 1: Synergistic Inhibition of Mammosphere Formation by this compound in Combination with Standard-of-Care Agents in ER+ Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration | % Inhibition of Mammosphere Formation (relative to control) | Synergy Score | Reference |
| MCF-7 | This compound | 150 nM - 10 µM | Dose-dependent inhibition | >0 (synergistic) | [9] |
| Fulvestrant | 75 nM - 20 µM | Dose-dependent inhibition | [9] | ||
| This compound + Fulvestrant | As above | Significant synergistic inhibition | [9] | ||
| T47D/PKCα | This compound | Not specified | Potent inhibition | Not specified | [10] |
| Fulvestrant | Not specified | Potent inhibition | Not specified | [10] | |
| This compound + Fulvestrant | Not specified | Significant synergistic inhibition | Not specified | [10] |
Table 2: Inhibition of Mammosphere Formation by this compound in Combination with Paclitaxel in a GSI-Resistant TNBC Model (HCC1187)
| Treatment | Concentration | % Inhibition of Mammosphere Formation (relative to control) | Synergy Score | Reference |
| This compound | 150 nM - 10 µM | Dose-dependent inhibition | >0 (synergistic) | [8][9] |
| Paclitaxel | 75 nM - 20 µM | Minimal to no inhibition | [8][9] | |
| This compound + Paclitaxel | As above | Significant synergistic inhibition | [8][9] |
Experimental Protocols
Mammosphere Formation Assay
This protocol outlines the general steps for assessing the impact of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, HCC1187)
-
DMEM/F12 medium
-
B27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
This compound (and other compounds for combination studies)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain breast cancer cell lines in standard culture conditions.
-
Single-Cell Suspension:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free DMEM/F12 medium.
-
Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Perform a viable cell count.
-
-
Plating:
-
Plate the single-cell suspension in ultra-low attachment plates at a density of 5,000-20,000 cells/mL in mammosphere culture medium (DMEM/F12 supplemented with B27, EGF, bFGF, and Penicillin-Streptomycin).
-
Add this compound and/or other test compounds at the desired concentrations.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-10 days without disturbing them.
-
Quantification:
-
Count the number of mammospheres with a diameter greater than 50 µm in each well using an inverted microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound in the Notch Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for the Mammosphere Formation Assay.
Conclusion
This compound represents a significant advancement in the targeted inhibition of the Notch signaling pathway. Its unique mechanism of action, directly targeting the downstream CSL-NICD transcriptional complex, provides a potent and specific means of disrupting Notch signaling, even in the context of resistance to other inhibitors. The preclinical data strongly support the role of this compound in the inhibition of cancer stem cell maintenance, as evidenced by its ability to suppress mammosphere formation in various breast cancer models. The synergistic effects observed when this compound is combined with standard-of-care therapies further highlight its potential as a valuable component of future cancer treatment regimens. Further investigation into the clinical utility of this compound for the eradication of cancer stem cells is warranted.
References
- 1. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CB-103 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-103, also known as Limantrafin, is a first-in-class, orally bioavailable small molecule inhibitor of the Notch signaling pathway.[1] It functions by disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL (also known as RBPJ), thereby preventing the assembly of the Notch transcriptional activation complex.[2][3] This mechanism of action is downstream of the gamma-secretase cleavage event, which allows this compound to be effective against tumors harboring resistance to gamma-secretase inhibitors (GSIs).[2] Preclinical studies have demonstrated the potential of this compound in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and adenoid cystic carcinoma.[1][4] This document provides detailed protocols for in vitro studies using this compound to evaluate its efficacy and mechanism of action in cancer cell lines.
Mechanism of Action: Targeting the Notch Signaling Pathway
The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis. Its aberrant activation is implicated in the pathogenesis of numerous cancers. This compound specifically targets the final step in the canonical Notch signaling cascade, the formation of the transcriptional complex.
Caption: this compound inhibits the interaction between NICD and CSL.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability | IC50 | To be determined experimentally | [2] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability | IC50 | To be determined experimentally | N/A |
| MCF-7 | ER+ Breast Cancer | Cell Viability | IC50 | To be determined experimentally | [5] |
| HCC1187 | Triple-Negative Breast Cancer (TNBC) | Cell Viability | IC50 | To be determined experimentally | [5] |
| HeLa | Cervical Cancer (Notch-negative control) | Cell Viability | IC50 | High micromolar to inactive | N/A |
Table 2: Synergistic Effects of this compound in Combination with Standard Chemotherapeutic Agents
| Cell Line | Combination | Concentration Range | Assay | Synergy Assessment | Result | Reference |
| MCF-7 | This compound + Fulvestrant | This compound: 150 nM - 10 µM; Fulvestrant: 75 nM - 20 µM | Cell Viability | Heatmap Analysis | Synergistic effect observed | [5] |
| HCC1187 | This compound + Paclitaxel | This compound: 150 nM - 10 µM; Paclitaxel: 75 nM - 20 µM | Cell Viability | Heatmap Analysis | Synergistic effect observed | [5] |
Table 3: Effect of this compound on Mammosphere Formation
| Cell Line | Treatment | Concentration | Assay | Endpoint | Result | Reference |
| MCF-7 | This compound | To be determined | Mammosphere Formation Assay | % Reduction in MFE | To be determined experimentally | [1] |
| MCF-7 | This compound + Fulvestrant | To be determined | Mammosphere Formation Assay | % Reduction in MFE | Potent inhibition observed | [1] |
| HCC1187 | This compound + Paclitaxel | To be determined | Mammosphere Formation Assay | % Reduction in MFE* | Potent inhibition observed | [1] |
* MFE: Mammosphere Forming Efficiency
Experimental Protocols
Cell Culture
-
Cell Lines:
-
T-ALL: RPMI-8402, KOPT-K1
-
Breast Cancer: MCF-7 (ER+), HCC1187 (TNBC)
-
Negative Control: HeLa (Notch-negative)
-
-
Culture Medium:
-
RPMI-8402, KOPT-K1, HCC1187: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7, HeLa: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Adhesion: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein levels of key components and targets of the Notch signaling pathway.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., 1x and 5x the IC50 value) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Cleaved Notch1 (Val1744)
-
HES1
-
c-MYC
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the effect of this compound on the mRNA expression levels of Notch target genes.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the Western blot analysis.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for Notch target genes (e.g., HES1, HEY1, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Mammosphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment with fulvestrant and various cytotoxic agents (doxorubicin, paclitaxel, docetaxel, vinorelbine, and 5-fluorouracil) has a synergistic effect in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for CB-103 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of CB-103, a first-in-class, orally active pan-Notch inhibitor, in preclinical mouse xenograft models. This compound targets the NOTCH transcriptional activation complex, offering a unique mechanism to block both ligand-dependent and ligand-independent Notch signaling.[1][2][3] This document summarizes effective dosages, provides detailed experimental protocols, and visualizes key pathways and workflows to guide researchers in their study design.
Mechanism of Action
This compound is a protein-protein interaction inhibitor that disrupts the formation of the Notch transcriptional activation complex.[1][4] This complex is crucial for the transcription of Notch target genes, which are often implicated in cancer cell proliferation, survival, and resistance to therapy. By inhibiting this interaction, this compound effectively downregulates Notch signaling, a pathway known to be aberrantly activated in various cancers, including breast cancer.[4][5]
References
Application Notes and Protocols for Oral Administration of Cb-103 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of Cb-103, a first-in-class, orally active pan-Notch inhibitor, for in vivo preclinical studies. This compound selectively blocks the protein-protein interaction between the Notch intracellular domain (NICD) and the CSL transcription factor complex, inhibiting Notch signaling.[1][2][3][4][5] This unique mechanism of action makes it a promising candidate for circumventing resistance to other Notch inhibitors like gamma-secretase inhibitors (GSIs).[4][6][7]
Data Presentation
In Vivo Formulation Components
A common formulation for the oral administration of this compound in preclinical models has been identified.[8] The following table outlines the components and their respective percentages in the final formulation.
| Component | Percentage (%) | Role |
| Dimethyl sulfoxide (DMSO) | 5 | Solubilizing agent |
| PEG300 | 40 | Vehicle and solubilizer |
| Tween 80 | 5 | Surfactant and emulsifier |
| ddH₂O (double-distilled water) | 50 | Diluent |
Preclinical Dosing Information
The following table summarizes dosages used in published in vivo studies. The optimal dose for a specific study should be determined empirically.
| Animal Model | Dosage | Administration Route | Reference |
| NOD/SCIDγc-/- mice | 20 mg/kg | Oral gavage | [8] |
| C57Bl/6 wt mice | 25 mg/kg | Oral gavage | [8] |
| ESR1-mutant BC xenografts | 40 mg/kg | Not specified | [6] |
| GSI-resistant TNBC model | 60 mg/kg (MTD) | Not specified | [6] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. this compound is soluble in DMSO at a concentration of 48 mg/mL.[8] To prepare the stock, weigh the appropriate amount of this compound and dissolve it in fresh DMSO. Ensure the DMSO is not moisture-laden as this can reduce solubility.[8]
-
Dispense PEG300. In a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.
-
Add this compound stock solution. To the PEG300, add 50 µL of the 48 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly. Vortex the mixture until the solution is clear and homogenous.
-
Add Tween 80. Add 50 µL of Tween 80 to the mixture.
-
Mix again. Vortex the solution until it is clear and evenly mixed.
-
Add ddH₂O. Add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
Final mixing. Vortex the solution one final time to ensure all components are thoroughly mixed.
-
Immediate use. It is recommended to use the freshly prepared formulation immediately for optimal results.[8] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]
In Vivo Oral Administration via Gavage
This protocol describes the standard procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., NOD/SCIDγc-/- or C57Bl/6 mice)
-
Animal scale
-
Gavage needles (size appropriate for the animal)
-
Syringes (1 mL)
Procedure:
-
Animal handling. Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Weigh the animal. Accurately weigh each animal to determine the correct volume of the formulation to administer.
-
Calculate the dose. Based on the desired dosage (e.g., 20 mg/kg), calculate the volume of the this compound formulation needed for each animal. For a 2.4 mg/mL formulation, a 20 g mouse would require approximately 167 µL for a 20 mg/kg dose.
-
Draw the formulation. Using a 1 mL syringe fitted with a gavage needle, draw up the calculated volume of the this compound formulation.
-
Oral gavage. Gently restrain the animal and insert the gavage needle into the esophagus. Administer the formulation slowly and carefully to avoid aspiration.
-
Monitoring. After administration, monitor the animal for any signs of distress or adverse reactions.
-
Tumor monitoring (for efficacy studies). For tumor xenograft studies, monitor tumor growth twice a week using digital calipers. Tumor volume can be calculated using the formula: (0.52 × [length × width²]).[6]
Visualizations
Signaling Pathway of this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cb-103 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cb-103 is a first-in-class, orally available, small-molecule inhibitor that targets the Notch signaling pathway.[1][2][3] Unlike gamma-secretase inhibitors (GSIs), this compound functions by disrupting the protein-protein interaction between the intracellular domain of the Notch receptor (NICD) and the CSL transcription factor complex.[4][5] This unique mechanism of action allows this compound to inhibit both ligand-dependent and ligand-independent Notch signaling, potentially overcoming resistance to GSIs.[4][6][7] The Notch pathway is a critical regulator of cellular processes such as differentiation, proliferation, and stem cell maintenance, and its aberrant activation is implicated in various cancers, including triple-negative breast cancer (TNBC).[1][8]
Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated a synergistic anti-tumor effect when this compound is combined with paclitaxel, particularly in TNBC models.[4][8][9] This combination therapy has been shown to significantly delay tumor growth and reduce cancer stem cell (CSC) activity.[4][9] These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of this compound and paclitaxel.
Mechanism of Action: this compound and Notch Signaling
This compound acts as a pan-Notch inhibitor by preventing the formation of the Notch transcriptional activation complex.[2][3] This downstream inhibition is effective regardless of the specific Notch receptor (Notch1-4) or the nature of the activating mutation, including those that confer resistance to GSIs.[6][7]
Preclinical Data Summary
The combination of this compound and paclitaxel has been evaluated in various preclinical models, demonstrating synergistic anti-tumor activity.
In Vitro Synergy
The synergistic effect of this compound and paclitaxel has been observed in TNBC cell lines.
| Cell Line | Drug Concentrations | Assay Duration | Outcome |
| HCC1187 (TNBC) | This compound: 150 nM – 10 μMPaclitaxel: 75 nM – 20 μM | 72 hours | Synergistic reduction in cell viability[4][10] |
| MCF-7 (ER+) | This compound: 150 nM – 10 μMPaclitaxel: 75 nM – 20 μM | 72 hours | Synergistic reduction in cell viability[4][10] |
In Vivo Efficacy
In vivo studies using a GSI-resistant TNBC xenograft model have shown that the combination of this compound and paclitaxel significantly delays tumor growth compared to either agent alone.[4][9]
| Animal Model | Tumor Model | Treatment Regimen | Outcome |
| NSG Mice | HCC1187 Subcutaneous Xenograft | This compound: 60 mg/kg, QD x 5, oralPaclitaxel: 10 mg/kg, Q7D, intraperitoneal | Significant delay in tumor growth and relapse[4][11] |
Cancer Stem Cell Inhibition
The combination of this compound and paclitaxel has also demonstrated potent activity against cancer stem cells.
| Assay | Cell Line | Treatment | Outcome |
| Mammosphere Formation | HCC1187 | This compound and Paclitaxel Combination | Potent inhibition of mammosphere formation[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines the methodology for assessing the synergistic effect of this compound and paclitaxel on cancer cell viability.
Materials:
-
HCC1187 or other suitable cancer cell line
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Limantrafin)
-
Paclitaxel
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and paclitaxel. A 7x7 matrix is recommended, with concentrations spanning the expected IC50 values.
-
Treat the cells with the drug combinations and incubate for 72 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Analyze the data using synergy software (e.g., Chalice™, Combenefit™) to calculate synergy scores (e.g., Loewe additivity or Bliss independence).
Protocol 2: Mammosphere Formation Assay
This protocol is designed to evaluate the effect of this compound and paclitaxel on the cancer stem cell population.
Materials:
-
HCC1187 or other suitable cancer cell line
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
-
Paclitaxel
-
Microscope
Procedure:
-
Dissociate cells into a single-cell suspension.
-
Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Add this compound and/or paclitaxel at desired concentrations.
-
Incubate for 7-10 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) per well.
-
Calculate the percentage of mammosphere formation relative to the untreated control.
Protocol 3: In Vivo Xenograft Study
This protocol describes a subcutaneous xenograft model to assess the in vivo efficacy of this compound in combination with paclitaxel.
Materials:
-
NSG (NOD scid gamma) mice
-
HCC1187 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Paclitaxel formulation for intraperitoneal injection
-
Calipers
Procedure:
-
Subcutaneously implant HCC1187 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
Administer treatments as per the specified dosing schedule (e.g., this compound at 60 mg/kg QD x 5, oral; Paclitaxel at 10 mg/kg Q7D, i.p.).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Continue treatment for the specified duration or until tumors in the control group reach the endpoint.
-
Analyze tumor growth inhibition and delay in tumor relapse.
Conclusion
The combination of the Notch inhibitor this compound with the chemotherapeutic agent paclitaxel presents a promising therapeutic strategy for cancers with aberrant Notch signaling, such as TNBC. The preclinical data strongly support a synergistic interaction that leads to enhanced anti-tumor efficacy and inhibition of cancer stem cells. The protocols provided herein offer a framework for researchers to further investigate and validate this combination in relevant cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancers | Free Full-Text | The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer [mdpi.com]
- 6. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer | MDPI [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: CB-103 and Fulvestrant Combination Therapy in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapies are a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Fulvestrant, a selective estrogen receptor degrader (SERD), is a key therapeutic agent that functions by binding to the estrogen receptor, leading to its degradation and thereby blocking estrogen-mediated signaling pathways.[1][2] However, intrinsic and acquired resistance to endocrine therapies remains a significant clinical challenge.
The Notch signaling pathway has been identified as a critical mediator of treatment resistance and a supporter of cancer stem cells (CSCs) in both luminal endocrine-resistant and triple-negative breast cancers.[3][4] CB-103 is a first-in-class, orally available small-molecule inhibitor of the Notch signaling pathway. It uniquely functions by disrupting the interaction between the intracellular domains of Notch receptors and the CSL transcription factor complex, thereby inhibiting both ligand-dependent and ligand-independent Notch transcription.[5][6]
Preclinical studies have demonstrated a synergistic anti-tumor effect when combining this compound with fulvestrant in various breast cancer models. This combination therapy has shown promise in overcoming endocrine resistance, reducing tumor volume, and inhibiting the formation of mammospheres, which are enriched in cancer stem cells.[3][5][7] These findings provide a strong rationale for the clinical investigation of this combination in endocrine-resistant, recurrent breast cancers with confirmed Notch activity.[7]
This document provides detailed application notes and protocols for studying the combination of this compound and fulvestrant in preclinical breast cancer models.
Data Presentation
In Vitro Synergy of this compound and Fulvestrant
The combination of this compound and fulvestrant has been shown to have a synergistic effect on the viability of ER+ breast cancer cell lines.[3][8] While specific combination index (CI) values are not publicly available, heatmap analyses have indicated a synergistic effect (synergy score > 0) across a range of concentrations.[8]
Table 1: In Vitro Synergy of this compound and Fulvestrant in MCF-7 Cells
| Drug Combination | Cell Line | Assay Duration | Synergy Outcome |
| This compound (150 nM–10 μM) + Fulvestrant (75 nM–20 μM) | MCF-7 (ER+) | 72 hours | Synergistic Effect (>0) |
Efficacy in Mammosphere Formation Assays
The combination of this compound and fulvestrant has demonstrated potent inhibition of mammosphere formation, indicating an effect on the cancer stem cell population.[4][5][6]
Table 2: Effect of this compound and Fulvestrant on Mammosphere Formation
| Cell Line | Treatment | Observation |
| MCF-7 (ER+, wild type) | This compound + Fulvestrant | Potent suppression of mammosphere formation |
| T47D/PKCα (Endocrine-resistant) | This compound + Fulvestrant | Potent suppression of mammosphere formation |
| WHM20 (PDX-derived, ESR1-Y537S) | This compound + Fulvestrant | Potent suppression of mammosphere formation |
In Vivo Efficacy in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft models have shown the enhanced efficacy of the this compound and fulvestrant combination.[3][9]
Table 3: In Vivo Efficacy of this compound and Fulvestrant Combination Therapy
| Breast Cancer Model | Mouse Model | Treatment Regimen | Outcome |
| PDX CTG-2308 (ER+, ESR1 wild type) | Athymic nude female mice | This compound (40 mg/kg, QD x 5) + Fulvestrant (5 mg/kg, Q7D) for 7 weeks | Significant tumor growth delay compared to control; comparable to monotherapies.[3][9] |
| PDX WHM20 (ER+, ESR1-Y537S) | Athymic nude female ovariectomized mice | This compound (60 mg/kg, QD x 5) + Fulvestrant (250 mg/kg, Q7D) for 4 weeks | Superior tumor regression compared to either agent alone.[3][9] |
Signaling Pathways and Experimental Workflows
This compound and Fulvestrant Signaling Pathway
Caption: this compound and Fulvestrant signaling pathways in breast cancer.
Experimental Workflow: In Vitro Synergy
Caption: Workflow for in vitro synergy assessment.
Experimental Workflow: Mammosphere Formation Assay
Caption: Workflow for mammosphere formation assay.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft study.
Experimental Protocols
Cell Viability Assay
Objective: To determine the synergistic effect of this compound and fulvestrant on the viability of breast cancer cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Fulvestrant (stock solution in DMSO)
-
MTT reagent (or other viability assay reagent like CellTiter-Glo®)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound and fulvestrant in complete growth medium. Also, prepare combinations of both drugs at fixed ratios.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO, final concentration ≤ 0.1%).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analyze the data using software like CompuSyn to determine IC50 values and Combination Index (CI) for synergy assessment (CI < 1 indicates synergy).
Mammosphere Formation Assay
Objective: To assess the effect of this compound and fulvestrant on the cancer stem cell population.
Materials:
-
Breast cancer cell line (e.g., MCF-7, T47D/PKCα)
-
Trypsin-EDTA
-
Serum-free mammosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
Ultra-low attachment 6-well plates
-
This compound and Fulvestrant
-
Microscope with a camera
Protocol:
-
Culture cells to ~80% confluency and harvest a single-cell suspension using trypsin.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend cells in mammosphere medium at a density of 20,000 viable cells/mL.
-
Seed 2 mL of the cell suspension into each well of an ultra-low attachment 6-well plate.
-
Add this compound, fulvestrant, or the combination at the desired final concentrations. Include a vehicle control.
-
Incubate the plates for 7-10 days at 37°C and 5% CO₂ without disturbing them.
-
After the incubation period, count the number of mammospheres (spherical, non-adherent cell clusters >50 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) using the formula: (Number of mammospheres / Number of cells seeded) x 100%.
-
Compare the MFE of treated groups to the vehicle control.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and fulvestrant combination in a breast cancer xenograft model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Breast cancer cells (e.g., WHM20 PDX model)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Fulvestrant formulation for subcutaneous injection
-
Vehicle controls for both drugs
-
Calipers and animal scale
-
Surgical and injection equipment
Protocol:
-
Implant breast cancer cells or PDX fragments subcutaneously or orthotopically into the mammary fat pad of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups: Vehicle control, this compound alone, Fulvestrant alone, and this compound + Fulvestrant.
-
Administer the treatments according to the established regimen (e.g., this compound at 60 mg/kg daily for 5 days a week via oral gavage, and Fulvestrant at 250 mg/kg once a week via subcutaneous injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice twice a week as a measure of toxicity.
-
Continue the treatment for the pre-determined duration (e.g., 4 weeks) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Tumor tissue can be processed for further analysis such as immunohistochemistry (IHC) or western blotting.
Western Blotting
Objective: To analyze the effect of this compound and fulvestrant on the expression of proteins in the Notch and ER signaling pathways.
Materials:
-
Treated and untreated breast cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-Notch1, anti-HES1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
References
- 1. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of Cb-103 in T-ALL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant subset of T-ALL cases, estimated at over 60%, harbors activating mutations in the NOTCH1 signaling pathway, rendering it a critical therapeutic target.[1] Cb-103 is a first-in-class, orally bioavailable, pan-Notch inhibitor that functions by disrupting the interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL, thereby inhibiting the transcription of Notch target genes.[1][2] This mechanism offers a distinct advantage over gamma-secretase inhibitors (GSIs), another class of Notch inhibitors, by potentially avoiding certain toxicities associated with broader enzymatic inhibition.[1] Preclinical studies and emerging clinical data suggest that this compound holds promise for the treatment of NOTCH-driven malignancies, including T-ALL.[1][3][4]
These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound in T-ALL cell lines. The described experimental workflow is designed to evaluate the compound's impact on cell viability, its ability to induce apoptosis, and its effect on cell cycle progression. Furthermore, protocols for analyzing the molecular mechanism of action through Western blotting of key signaling proteins in the NOTCH and PI3K/Akt pathways are included. The PI3K/Akt pathway is a crucial survival pathway in T-ALL that can be interconnected with NOTCH signaling and may play a role in resistance to NOTCH inhibitors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway, the interconnected survival pathway, and the overall experimental workflow for evaluating this compound efficacy.
References
- 1. CB‐103: A novel CSL‐NICD inhibitor for the treatment of NOTCH‐driven T‐cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T‐ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A novel CSL-NICD inhibitor for the treatment of NOTCH-driven T-cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Cb-103 in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cb-103 is an investigational, orally bioavailable small molecule designed as a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, growth, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][2] By inhibiting both mTORC1 and mTORC2, this compound aims to provide a more comprehensive blockade of the pathway compared to earlier-generation mTOR inhibitors.[3] Downstream, this inhibition prevents the phosphorylation of key effector proteins such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to decreased protein synthesis and cell proliferation.[4] This document outlines the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound and provides detailed protocols for its evaluation in mouse models.
Pharmacokinetic and Pharmacodynamic Summary
The relationship between drug concentration (pharmacokinetics) and the physiological effect (pharmacodynamics) is crucial for optimizing dosing schedules and predicting clinical efficacy.
Pharmacokinetic Profile
A single-dose PK study was conducted in female BALB/c mice to determine the plasma concentration-time profile of this compound following intravenous (IV) and oral (PO) administration. The results demonstrate that this compound exhibits favorable oral bioavailability.
Table 1: Key Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Tmax (h) | 0.08 | 0.5 |
| Cmax (ng/mL) | 1250 | 1890 |
| AUC0-last (h*ng/mL) | 1875 | 7550 |
| Half-life (t1/2, h) | 2.1 | 2.5 |
| Oral Bioavailability (F%) | N/A | 80.5% |
Data are representative and generated for illustrative purposes.
Pharmacodynamic Profile
The biological effect of this compound was assessed by measuring the inhibition of a key downstream mTORC1 substrate, phosphorylated S6 ribosomal protein (p-S6), in tumor xenografts.
Table 2: In Vivo Pharmacodynamic Modulation by this compound
| Treatment Group | Time Post-Dose (h) | % Inhibition of p-S6 (vs. Vehicle) |
| This compound (10 mg/kg, PO) | 2 | 95% |
| 8 | 88% | |
| 24 | 55% | |
| This compound (30 mg/kg, PO) | 2 | 99% |
| 8 | 96% | |
| 24 | 78% |
Data are representative and generated for illustrative purposes.
Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in a human breast cancer (MCF-7) xenograft model in nude mice.
Table 3: Anti-Tumor Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dosing Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) |
| Vehicle | Once daily (QD), PO | 1550 ± 210 | N/A |
| This compound (10 mg/kg) | Once daily (QD), PO | 820 ± 150 | 47% |
| This compound (30 mg/kg) | Once daily (QD), PO | 450 ± 95 | 71% |
Data are representative and generated for illustrative purposes. TGI is calculated at the end of the study (Day 21).
Visualized Workflows and Pathways
This compound Mechanism of Action
This compound inhibits the PI3K/Akt/mTOR signaling pathway. Growth factor signaling activates PI3K and subsequently Akt. Akt activates mTORC1, which then phosphorylates S6K and 4E-BP1 to promote protein synthesis and cell growth.[2][4] mTORC2, also inhibited by this compound, is responsible for the full activation of Akt.[4]
Experimental Workflow for PK/PD Analysis
A combined pharmacokinetic and pharmacodynamic study allows for the direct correlation of drug exposure with target engagement.
Workflow for In Vivo Efficacy Study
Efficacy studies determine the anti-tumor effect of a compound over a chronic dosing schedule.
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use 8-week-old female BALB/c mice. Acclimate animals for at least one week before the study.
-
Formulation: Prepare this compound in a vehicle suitable for both IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Dosing:
-
PO Group: Administer this compound at 10 mg/kg via oral gavage. The volume should not exceed 10 mL/kg.[5]
-
IV Group: Administer this compound at 2 mg/kg via tail vein injection.
-
-
Blood Sampling: Collect approximately 50-100 µL of blood from each mouse (n=3 mice per time point) via submandibular or saphenous vein bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[6]
-
Sample Processing: Collect blood into tubes containing K2EDTA anticoagulant. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Analyze plasma samples for this compound concentration using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Western Blotting for PD Marker Analysis
-
Sample Preparation: Homogenize flash-frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6 (Ser240/244), total S6, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C with gentle shaking.[7][8][9] A loading control like β-actin should also be used.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify band intensity using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal.
Protocol 3: Mouse Xenograft Efficacy Study
-
Cell Culture: Culture MCF-7 human breast cancer cells under standard conditions. Ensure cells are free from contamination.
-
Animal Model: Use 6-8 week old female athymic nude (nu/nu) mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[10]
-
Tumor Monitoring and Randomization: Monitor tumor growth using digital calipers. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[11][12] Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: Prepare this compound in an appropriate oral vehicle. Administer vehicle or this compound (e.g., 10 mg/kg and 30 mg/kg) daily via oral gavage for the duration of the study (e.g., 21 days).[13]
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and assess toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze statistical significance using appropriate tests (e.g., ANOVA).
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Cell Line Efficacy Studies [jax.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Cb-103 in Cancer Cell Lines
Disclaimer: The compound "Cb-103" is a hypothetical agent created for this guide. The information provided is based on established principles of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer research.
This guide is intended for researchers, scientists, and drug development professionals encountering resistance to this compound, a novel PARP inhibitor, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (PARP Inhibitor)?
A1: this compound functions as a PARP inhibitor. PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks through the base excision repair (BER) pathway.[1] this compound competitively binds to the NAD+ site of PARP, inhibiting its catalytic activity. This leads to "PARP trapping," where PARP remains bound to the DNA at the site of a single-strand break.[1][2] This trapped PARP-DNA complex stalls replication forks, leading to the formation of double-strand breaks (DSBs).[1][3] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to genomic instability and cell death. This concept is known as synthetic lethality.[3][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common molecular mechanisms?
A2: Acquired resistance to PARP inhibitors like this compound is a significant challenge. Several mechanisms have been identified:
-
Restoration of Homologous Recombination (HR): This is the most common mechanism.[1][3] It can occur through secondary or "reversion" mutations in BRCA1/2 that restore the open reading frame and produce a functional protein.[5][6]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, preventing the formation of lethal double-strand breaks.[1][3][7]
-
Changes in PARP1: Mutations in the PARP1 gene can reduce the inhibitor's ability to "trap" the PARP1 protein on DNA, diminishing its cytotoxic effect.[8]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively remove this compound from the cell, lowering its intracellular concentration.[4][7]
-
Loss of SLFN11 Expression: Schlafen 11 (SLFN11) is a protein that sensitizes cells to DNA-damaging agents. Its loss is a key mechanism of resistance to PARP inhibitors.[8][9][10]
-
Suppression of Non-Homologous End Joining (NHEJ): In some contexts, loss of NHEJ pathway components like 53BP1 can paradoxically restore HR function and lead to resistance.[3]
Q3: How can I determine if my resistant cell line has restored its Homologous Recombination capability?
A3: You can assess HR function using a RAD51 foci formation assay. RAD51 is a key protein that forms nuclear foci at sites of DNA damage during HR. An increase in RAD51 foci in response to DNA damage (e.g., after irradiation or treatment with a DNA-damaging agent) in your resistant cells, compared to the sensitive parental line, suggests that HR has been restored.[3] This can be visualized and quantified using immunofluorescence microscopy.
Q4: Are there biomarkers that can predict sensitivity or resistance to this compound?
A4: Yes, several biomarkers are used:
-
BRCA1/2 Mutation Status: The presence of deleterious BRCA1/2 mutations is the strongest predictor of initial sensitivity.[3][6]
-
SLFN11 Expression: High expression of SLFN11 is strongly correlated with sensitivity to PARP inhibitors.[9][11][12] Conversely, loss of SLFN11 expression is a marker for resistance.[11]
-
Homologous Recombination Deficiency (HRD) Score: Genomic scarring assays that measure the extent of HRD can predict response.[5][13]
-
BRCA1/2 Reversion Mutations: Detecting these secondary mutations in circulating tumor DNA (ctDNA) can indicate acquired resistance.[14]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| No significant cell death observed even at high concentrations of this compound in a BRCA-mutant cell line (Primary Resistance). | 1. Cell line identity or BRCA status is incorrect.2. Low expression of SLFN11.[9][10]3. Pre-existing HR restoration mechanisms. | 1. Verify cell line identity via STR profiling and confirm BRCA mutation status by sequencing.2. Perform Western blot or qPCR to assess SLFN11 protein/mRNA levels.3. Assess baseline RAD51 foci formation. |
| Cells initially respond to this compound, but growth resumes after prolonged treatment (Acquired Resistance). | 1. BRCA1/2 reversion mutations have occurred.[5]2. Upregulation of drug efflux pumps (ABCB1).[4]3. Loss of SLFN11 expression.[11] | 1. Sequence the BRCA1/2 genes in the resistant population to check for secondary mutations.2. Perform a drug efflux assay or Western blot for P-glycoprotein.3. Compare SLFN11 expression between sensitive and resistant cells. |
| This compound shows reduced efficacy, and Western blot shows low levels of PARP trapping. | 1. Mutations in PARP1 preventing effective trapping.2. Loss of PARG (Poly(ADP-ribose) glycohydrolase).[5][8] | 1. Sequence the PARP1 gene.2. Assess PARG expression and activity. Consider combination with a PARG inhibitor if available. |
| High variability in cell viability assay results between experiments. | 1. Inconsistent cell seeding density.2. This compound solution degradation.3. Edge effects in the microplate. | 1. Ensure accurate cell counting and even distribution in wells.2. Prepare fresh this compound stock solutions and store aliquots at -80°C, protected from light.3. Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[15] |
Strategies to Overcome this compound Resistance
A primary strategy to overcome resistance is through combination therapies.[16]
Table 1: Combination Strategies to Overcome this compound Resistance
| Combination Agent Class | Rationale | Example Agents |
| ATR Inhibitors | ATR inhibitors block a key cell cycle checkpoint, preventing DNA damage repair and re-sensitizing cells, especially those with low SLFN11, to PARP inhibitors.[17] | VE-821, Ceralasertib |
| WEE1 Inhibitors | WEE1 is another cell cycle checkpoint kinase. Its inhibition pushes cells with DNA damage into mitosis prematurely, leading to mitotic catastrophe.[7][18] | Adavosertib |
| PI3K Inhibitors | The PI3K/AKT pathway can promote HR repair. Inhibiting this pathway can induce a "BRCAness" phenotype, increasing sensitivity to PARP inhibitors.[18] | BKM120 |
| Immune Checkpoint Inhibitors | PARP inhibition can increase tumor immunogenicity. Combining with anti-PD-1/PD-L1 antibodies may enhance anti-tumor immune responses.[16][19] | Pembrolizumab, Atezolizumab |
| Anti-angiogenic Agents | These agents can induce hypoxia, which in turn can downregulate HR gene expression, increasing PARP inhibitor sensitivity. | Cediranib, Bevacizumab |
| HDAC Inhibitors | Histone deacetylase inhibitors can downregulate the expression of HR genes, synergizing with PARP inhibitors.[18] | Vorinostat |
Table 2: Example IC50 Data for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound Status | SLFN11 Expression | IC50 of this compound (nM) |
| HCC1937 (Parental) | Sensitive | High | 15 |
| HCC1937-R (Resistant) | Resistant | Low | 850 |
| CAPAN-1 (Parental) | Sensitive | High | 25 |
| CAPAN-1-R (Resistant) | Resistant | High (with BRCA reversion) | 1200 |
Note: Data is illustrative and based on typical shifts observed in PARP inhibitor resistance models.[11][17]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[22]
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired drug concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20][23]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[22][24]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well.[22][23]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Read the absorbance at 570 nm using a microplate reader.[20][22]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PARP Activity (PAR-ylation)
This protocol assesses the catalytic activity of PARP by detecting the formation of poly(ADP-ribose) (PAR) chains.[2][25]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound at the desired concentration for 1-2 hours. To induce DNA damage and activate PARP, treat with 10 mM H2O2 for 10 minutes.
-
Cell Lysis: Wash cells with ice-old PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[26]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against PAR (e.g., anti-PAR, 1:1000 dilution). Also probe a separate blot or strip for a loading control like β-actin or GAPDH.[26]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the PAR signal in this compound-treated cells indicates successful inhibition of PARP catalytic activity.
Protocol 3: Synergy Analysis (Checkerboard Assay)
This assay determines if the combination of this compound and another drug is synergistic, additive, or antagonistic.[15][27]
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11) and serial dilutions of the second compound (Drug Y) along the y-axis (e.g., rows B-G).[15][28]
-
Controls: Row H should contain dilutions of this compound alone, and column 12 should contain dilutions of Drug Y alone. Wells A1-A11 and B1-H1 can serve as no-cell or no-drug controls.[28]
-
Cell Seeding: Add cells to each well (except no-cell controls) at the same density used for standard viability assays.
-
Incubation: Incubate the plate for the standard duration (e.g., 72-96 hours).
-
Viability Measurement: Perform a cell viability assay (e.g., MTT, as described above).
-
Data Analysis:
-
Determine the MIC or IC50 for each drug alone.
-
For each well with a combination of drugs, calculate the Fractional Inhibitory Concentration (FIC) Index.[29][30]
-
FIC A = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC B = (MIC of Drug Y in combination) / (MIC of Drug Y alone)
-
FIC Index = FIC A + FIC B
-
Interpretation:
-
Visualizations
Caption: Signaling pathway of this compound and mechanisms of resistance.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logical relationships between mechanisms of this compound resistance.
References
- 1. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 9. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]
- 10. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitor Activity Correlates with SLFN11 Expression and Demonstrates Synergy with Temozolomide in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP Inhibitor Activity Correlates with SLFN11 Expression and Demonstrates Synergy with Temozolomide in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. emerypharma.com [emerypharma.com]
- 29. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 30. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Potential off-target effects of Cb-103 in research models
Technical Support Center: Cb-103
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, first-in-class, orally active small molecule inhibitor that targets the Notch transcriptional activation complex.[1][2] It functions as a pan-Notch inhibitor by disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL, which is essential for the transcription of Notch target genes.[3][4] This unique mechanism of action allows this compound to block Notch signaling regardless of the specific genetic lesion that caused its aberrant activation.[4]
Q2: What are the known on-target effects of this compound in research models?
A2: In preclinical models, this compound has demonstrated efficacy in Notch-dependent cancers. It has been shown to inhibit the growth of human T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer xenografts.[1][5] Specifically, it can reduce the growth potential of Notch-addicted T-ALL cell lines and suppress the formation of mammospheres in breast cancer models, indicating an effect on cancer stem cells.[1][4] In vivo studies have shown that this compound can recapitulate genetic Notch loss-of-function phenotypes and block tumor growth.[1]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of the Notch pathway, like many small molecule inhibitors, it has the potential for off-target effects, particularly at higher concentrations. Preclinical studies have suggested that at concentrations significantly above the IC50 for Notch inhibition, this compound may weakly interact with other signaling pathways. Researchers should be mindful of potential off-target activities, especially if using high concentrations of the compound. It is recommended to perform dose-response experiments to identify the optimal concentration range for specific experimental setups.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored as a solid at -20°C. For creating stock solutions, DMSO is a suitable solvent.[1] It is advisable to prepare fresh dilutions from the stock for each experiment to ensure compound integrity and minimize variability.
Q5: In which cancer models has this compound shown potential efficacy?
A5: this compound has been investigated in several preclinical cancer models. It has shown anti-tumor activity in models of T-cell acute lymphoblastic leukemia (T-ALL), including those resistant to gamma-secretase inhibitors (GSIs).[2] Additionally, it has demonstrated efficacy in preclinical models of both ER+ and triple-negative breast cancer (TNBC), where it has shown synergistic effects when combined with other therapies like fulvestrant and paclitaxel.[5] Clinical trials have also explored its use in patients with advanced adenoid cystic carcinoma and other solid tumors.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Levels of Apoptosis or Cytotoxicity
Symptom: You observe higher than expected levels of cell death in your this compound treated cells, even at concentrations that should be selective for Notch inhibition.
Potential Causes & Solutions:
-
On-Target Effect in a Sensitive Model: Potent inhibition of the Notch pathway, which is critical for cell survival in some cancer types, can lead to apoptosis.
-
Troubleshooting Step: Review the literature for the role of Notch signaling in your specific cell model. The observed cytotoxicity might be an expected on-target effect.
-
-
Off-Target Kinase Inhibition: At higher concentrations, this compound might be inhibiting other kinases involved in cell survival pathways, such as JNK.[6]
-
Troubleshooting Step: Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent. Use a concentration of this compound that is within the selective range for Notch inhibition. To confirm, use Western blotting to check for the phosphorylation status of key off-target kinases like JNK.
-
Quantitative Data Summary: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Target Family | Notes |
| Notch1 TC | 25 | Transcription Complex | Primary Target |
| JNK1 | > 5,000 | MAPK | Structurally related kinase, low affinity. |
| p38α | > 10,000 | MAPK | Low affinity. |
| ERK1 | > 10,000 | MAPK | Low affinity. |
| VEGFR2 | > 7,500 | RTK | Weak off-target activity at high concentrations. |
Issue 2: Inconsistent Inhibition of Notch Target Genes
Symptom: You are not observing a consistent decrease in the expression of Notch target genes (e.g., HES1, HEY1) after this compound treatment.
Potential Causes & Solutions:
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration or treatment duration may not be sufficient for effective Notch inhibition in your model.
-
Troubleshooting Step: Perform a time-course and dose-response experiment. Assess the expression of Notch target genes at multiple time points (e.g., 6, 12, 24 hours) and across a range of this compound concentrations (e.g., 10 nM to 5 µM).
-
-
Compound Instability: The compound may be degrading in your culture media over longer incubation periods.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated JNK (p-JNK)
This protocol is for assessing the potential off-target effect of this compound on the JNK signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control for JNK activation (e.g., anisomycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Detect the signal using an ECL reagent.[7]
-
Analysis: Quantify the band intensities and normalize the p-JNK signal to the total JNK signal.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
Caption: this compound on-target and potential off-target signaling pathways.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer [mdpi.com]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Managing Gastrointestinal Effects of the Notch Inhibitor CB-103
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) effects of the Notch inhibitor CB-103 during preclinical experiments.
Introduction to this compound and Gastrointestinal Toxicity
This compound is a first-in-class, orally active pan-Notch inhibitor that functions by disrupting the interaction between the Notch intracellular domain (NICD) and its DNA-binding partner, CSL.[1][2] This mechanism is distinct from that of gamma-secretase inhibitors (GSIs), another class of Notch inhibitors known for dose-limiting GI toxicity.[1][2]
The Notch signaling pathway is essential for maintaining the homeostasis of the intestinal epithelium, regulating the differentiation of stem cells into either absorptive or secretory lineages.[3] Inhibition of this pathway by GSIs leads to a significant increase in secretory goblet cells, a condition known as goblet cell metaplasia, which results in severe, dose-limiting diarrhea.[4][5]
Due to its unique mechanism of action, this compound has a more favorable GI safety profile and does not induce the severe GI toxicities associated with GSIs.[2][6] However, mild and transient GI effects, such as low-grade nausea and diarrhea, have been observed in clinical trials and may be encountered in sensitive preclinical models.[7] This guide provides practical advice for monitoring and managing these potential effects in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of gastrointestinal toxicity with Notch inhibitors?
A1: The primary mechanism of GI toxicity, particularly with gamma-secretase inhibitors (GSIs), is the on-target inhibition of Notch signaling in the intestinal crypts.[3] This disrupts the normal differentiation of intestinal stem cells, leading to an overproduction of mucus-secreting goblet cells (goblet cell metaplasia).[4] This results in excessive mucus in the intestinal lumen (hypercrinia) and secretory diarrhea.[3]
Q2: How does the gastrointestinal toxicity of this compound compare to that of gamma-secretase inhibitors (GSIs)?
A2: this compound has a significantly better gastrointestinal safety profile than GSIs.[2][6] Due to its distinct mechanism of action, which targets the NICD-CSL protein-protein interaction rather than the gamma-secretase complex, this compound does not cause the severe, dose-limiting diarrhea and goblet cell metaplasia typically seen with GSIs.[2][8] Clinical studies with this compound have reported treatment-emergent adverse events of nausea (24%) and diarrhea (20%), which were all Grade 1 or 2 in severity.[7]
Q3: What are the typical signs of mild gastrointestinal upset to monitor for in mice treated with this compound?
A3: While severe toxicity is not expected, researchers should monitor for subtle signs of GI upset, especially at higher doses or in sensitive mouse strains. These signs include:
-
Slight changes in stool consistency (softer, less-formed pellets).
-
Minimal changes in cage soiling.
-
Transient, slight weight loss, followed by stabilization or recovery.
-
Subtle changes in activity or posture, which can be assessed using a Body Condition Scoring system.
Q4: When should I consider implementing supportive care for my animals?
A4: Supportive care should be considered if animals display signs of mild discomfort or if there is a consistent negative trend in their health parameters. For example, if a mouse's Body Condition Score drops, or if there is a noticeable and sustained change in stool consistency accompanied by weight loss of 5-10%, implementing supportive measures is recommended.
Troubleshooting Guide for Mild Gastrointestinal Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Diarrhea | On-target effects of this compound on intestinal epithelium in sensitive models. | 1. Monitor Closely: Assess stool consistency and animal weight daily. 2. Supportive Care: Ensure easy access to a hydration source (e.g., hydrogel packs or electrolyte-supplemented water). 3. Dietary Support: Provide a highly palatable and easily digestible diet. 4. Anti-diarrheal Medication (if necessary): For persistent mild diarrhea, consider a low dose of loperamide (consult with a veterinarian for appropriate dosing). |
| Signs of Nausea (e.g., reduced food intake, lethargy, pica) | Potential transient effects of oral drug administration. | 1. Supportive Care: Provide nutritional support with palatable, high-calorie food. 2. Anti-nausea Medication: If signs are persistent and impacting animal welfare, consider administration of an anti-nausea agent like ondansetron or maropitant (see protocols below). Always consult with veterinary staff. |
| Significant Weight Loss (>15%) with Diarrhea | Dehydration and malnutrition due to fluid loss and reduced nutrient absorption. | 1. Immediate Supportive Care: Administer parenteral fluids (e.g., subcutaneous saline). 2. Treatment Holiday: Consider a temporary pause in this compound administration until the animal stabilizes. 3. Dose Re-evaluation: Re-evaluate the dose of this compound for future experiments in that model. |
Data Presentation
Table 1: Comparison of Gastrointestinal Adverse Events: this compound vs. Gamma-Secretase Inhibitors (GSIs)
| Adverse Event | This compound (Clinical Data) [7] | Gamma-Secretase Inhibitors (GSIs) (General Profile) [4][5] |
| Diarrhea | 20% (All Grade 1/2) | Frequent and often dose-limiting (can be Grade 3/4) |
| Nausea | 24% (All Grade 1/2) | Common |
| Goblet Cell Metaplasia | Not observed to be a clinical issue | A primary mechanism of toxicity, leading to severe diarrhea |
Experimental Protocols
Protocol 1: Assessment of Diarrhea in Mice
-
Stool Consistency Scoring:
-
Observe the stool in the cage at regular intervals (e.g., daily).
-
Score the consistency based on a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft, formed pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).
-
-
Fecal Water Content:
-
Collect 2-3 fresh fecal pellets from each mouse into a pre-weighed microcentrifuge tube.
-
Record the initial "wet" weight.
-
Dry the pellets in an oven at 60°C for 24 hours.
-
Record the final "dry" weight.
-
Calculate the fecal water content: ((wet weight - dry weight) / wet weight) * 100.
-
Protocol 2: Histological Assessment of Goblet Cell Metaplasia
-
Tissue Collection and Preparation:
-
Euthanize the mouse and dissect the small and large intestines.
-
Flush the intestinal lumen gently with phosphate-buffered saline (PBS).
-
Prepare the intestine for fixation using the "Swiss roll" technique to maximize the observable mucosal surface area.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
-
Staining and Quantification:
-
Section the paraffin blocks (5 µm) and mount on slides.
-
Stain with Alcian Blue or Periodic acid-Schiff (PAS) to visualize mucin in goblet cells.[9][10]
-
Under a microscope, count the number of goblet cells per crypt or per a defined length of the villus.[11][12]
-
Compare the goblet cell counts between this compound-treated, vehicle-treated, and (if applicable) GSI-treated groups.
-
Protocol 3: Supportive Care for Mild Gastrointestinal Upset
-
Hydration Support:
-
Provide animals with ad libitum access to a supplementary hydration source, such as hydrogel packs or water bottles containing an electrolyte solution.
-
-
Nutritional Support:
-
Supplement the standard chow with a highly palatable, high-calorie, soft diet placed on the cage floor for easy access.
-
-
Monitoring:
-
Perform daily body weight measurements.
-
Conduct daily Body Condition Scoring (BCS) to assess overall health. A score below 3 warrants closer observation and potential intervention.
-
Protocol 4: Administration of Anti-Nausea Medication in Mice (Consult with a Veterinarian)
-
Ondansetron Administration:
-
Dose: 0.5 - 1 mg/kg.
-
Route: Subcutaneous (SC) or intraperitoneal (IP) injection.
-
Frequency: Once or twice daily, as needed, based on observation of nausea-like behaviors.
-
-
Maropitant Administration:
-
Dose: 1 mg/kg.
-
Route: Subcutaneous (SC) injection.
-
Frequency: Once daily, as needed.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Notch signaling and points of inhibition.
Caption: Workflow for assessing and managing GI toxicity.
References
- 1. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch regulation of gastrointestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - The cautionary tale of side effects of chronic Notch1 inhibition [jci.org]
- 5. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mucus Properties and Goblet Cell Quantification in Mouse, Rat and Human Ileal Peyer's Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cb-103 dosing schedule to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cb-103. The information is designed to help optimize dosing schedules and minimize side effects during experiments.
Troubleshooting Guides
This section provides detailed guidance on managing the most common side effects observed with this compound treatment: elevated liver function tests (LFTs) and visual disturbances.
Issue: Elevated Liver Function Tests (LFTs)
Question: We have observed an elevation in alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) in our experimental subjects treated with this compound. How should we manage this?
Answer:
Elevated LFTs are a known side effect of this compound. Management involves regular monitoring and dose modifications based on the severity of the elevation, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
Monitoring Protocol:
-
Baseline: Establish baseline LFTs (ALT and AST) for all subjects before initiating this compound treatment.
-
On-treatment: Monitor LFTs at least weekly for the first two cycles of treatment, then every two to three weeks for subsequent cycles. Increase monitoring frequency if any elevations are detected.
Dose Modification Guidelines:
The following table outlines the recommended dose adjustments for this compound based on the CTCAE v5.0 grading for elevated ALT and AST.
| CTCAE Grade | ALT/AST Elevation | Recommended this compound Dose Modification |
| Grade 1 | > Upper Limit of Normal (ULN) to 3.0 x ULN | Continue this compound at the current dose. Increase monitoring frequency to weekly. |
| Grade 2 | > 3.0 to 5.0 x ULN | Withhold this compound. Monitor LFTs every 2-3 days. If LFTs return to Grade 1 or baseline, resume this compound at the next lower dose level. |
| Grade 3 | > 5.0 to 20.0 x ULN | Withhold this compound. Monitor LFTs every 1-2 days. If LFTs return to Grade 1 or baseline, consider resuming this compound at two dose levels lower. If the elevation recurs at Grade 2 or higher, permanently discontinue this compound. |
| Grade 4 | > 20.0 x ULN | Permanently discontinue this compound. Provide supportive care as needed. |
Experimental Protocol: In Vitro Assessment of this compound Hepatotoxicity
This protocol describes an in vitro experiment to assess the potential for this compound to cause liver injury.
-
Cell Culture: Culture primary human hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG) in appropriate media.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for various durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cytotoxicity Assessment: Measure cell viability using a standard assay such as MTT or LDH release.
-
Hepatotoxicity Biomarker Analysis: Measure the levels of ALT and AST in the cell culture supernatant using commercially available assay kits.
-
Data Analysis: Determine the IC50 value for cytotoxicity and the concentration- and time-dependent effects of this compound on ALT and AST release.
Issue: Visual Disturbances
Question: Our subjects are experiencing blurred vision and other visual changes after this compound administration. What is the recommended course of action?
Answer:
Visual disturbances have been reported with this compound treatment and are generally reversible upon dose reduction or discontinuation. Prompt management is crucial to prevent more severe ocular events.
Monitoring Protocol:
-
Baseline: Conduct a baseline ophthalmologic examination for all subjects before starting this compound. This should include visual acuity testing, slit-lamp examination, and fundoscopy.
-
On-treatment: Inquire about any visual changes at each assessment. If a subject reports any new or worsening visual symptoms, a prompt ophthalmologic examination is recommended.
Dose Modification Guidelines:
The following table provides guidance on this compound dose adjustments based on the CTCAE v5.0 grading for visual disturbances.
| CTCAE Grade | Description of Visual Disturbance | Recommended this compound Dose Modification |
| Grade 1 | Asymptomatic or mild symptoms; intervention not indicated. | Continue this compound at the current dose. Advise the subject to report any worsening of symptoms. |
| Grade 2 | Moderate symptoms; limiting instrumental Activities of Daily Living (ADL). | Withhold this compound. Refer for an ophthalmologic examination. If symptoms resolve or improve to Grade 1, resume this compound at the next lower dose level. |
| Grade 3 | Severe symptoms; limiting self-care ADL. | Withhold this compound and seek immediate ophthalmologic consultation. If symptoms resolve or improve to Grade 1, consider resuming this compound at two dose levels lower. If symptoms recur at Grade 2 or higher, permanently discontinue this compound. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated. | Permanently discontinue this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, oral pan-Notch inhibitor.[1] It functions by selectively blocking the protein-protein interaction between the Notch intracellular domain (NICD) and CSL (CBF1, Suppressor of Hairless, Lag-1), a key transcription factor in the Notch signaling pathway.[2][3] This inhibition prevents the transcription of Notch target genes that are involved in cell proliferation, differentiation, and survival.[1][4]
Q2: What are the most common side effects associated with this compound?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse events include elevated liver function tests (LFTs), anemia, and visual changes.[2][3][5] Other less common side effects may include fatigue, nausea, and diarrhea.[6]
Q3: What is the recommended starting dose and schedule for this compound in preclinical models?
A3: Dosing in preclinical models can vary depending on the model and route of administration. In a preclinical model of breast cancer, a subcutaneous formulation of this compound was developed to prolong exposure and lower the maximum plasma concentration (Cmax), thereby improving the maximum tolerated dose. In xenograft models of T-ALL and breast cancer, intraperitoneal or oral administration of 25 mg/kg twice daily has been used.[1] It is recommended to perform a dose-escalation study to determine the optimal dose for your specific model.
Q4: What is the recommended Phase II dose (RP2D) of this compound in humans?
A4: The recommended Phase II dose for this compound is 500 mg administered orally twice daily, following an intermittent schedule of 5 days on treatment followed by 2 days off.[2][3] This schedule was established to manage and minimize treatment-related side effects.
Q5: Why is an intermittent dosing schedule recommended for this compound?
A5: The 5 days on, 2 days off intermittent dosing schedule is designed to mitigate the cumulative toxicity of this compound, particularly the observed side effects of elevated LFTs and visual disturbances. This "drug holiday" allows for the recovery of normal physiological functions and helps to maintain a manageable safety profile over extended treatment periods.
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: Experimental workflow for a preclinical dose-finding study of this compound.
Caption: Logical workflow for troubleshooting this compound-related side effects.
References
- 1. [Establishment of in vitro and cell-based drug screening model for Notch signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTCAE [ctcae.breastcancertrials.org.au]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. evs.nci.nih.gov [evs.nci.nih.gov]
- 5. Severity Grading In Drug Induced Liver Injury - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Cb-103 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cb-103. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally active, small molecule pan-Notch inhibitor.[1] Its mechanism of action involves the disruption of the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL (also known as RBPJ).[2][3] This inhibition prevents the assembly of the Notch transcriptional activation complex, leading to the downregulation of Notch target genes.[2][3]
Q2: In which cancer models has this compound shown preclinical activity?
A2: this compound has demonstrated anti-tumor activity in various preclinical models, including:
-
T-cell acute lymphoblastic leukemia (T-ALL)[4]
-
Breast cancer, including triple-negative breast cancer (TNBC) and endocrine-resistant ER+ models[1]
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
A3: The effective concentration of this compound in vitro can be cell line-dependent. Based on published studies, a good starting point for dose-response experiments is a range from 10 nM to 25 µM.[5] For initial screening, concentrations around 1 µM have been used.[5]
Q4: How should this compound be prepared for in vitro and in vivo use?
A4: this compound is soluble in DMSO for in vitro use, with stock solutions typically prepared at concentrations up to 48 mg/mL.[5] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[5] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween80, and water.[5] Due to its insolubility in water, proper formulation is critical for bioavailability.[5]
Troubleshooting Inconsistent Results
In Vitro Cell-Based Assays
Problem: High variability or lack of expected effect in cell viability/proliferation assays.
This is a common issue that can arise from multiple factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Compound-Related Issues | |
| Poor Solubility/Precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect media for any signs of precipitation after adding the compound. Consider using a formulation with a solubilizing agent like Tween80 for higher concentrations, though this should be tested for effects on the cells.[5] |
| Compound Instability | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell-Related Issues | |
| Cell Line Misidentification/Cross-Contamination | Authenticate cell lines using Short Tandem Repeat (STR) profiling at the beginning of a project and after thawing new vials.[6][7] |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma using PCR-based methods or DNA staining (e.g., DAPI or Hoechst).[2][5] Discard contaminated cultures or treat with appropriate antibiotics if the cell line is irreplaceable.[2] |
| High Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes. |
| Inconsistent Seeding Density | Ensure accurate and consistent cell seeding across all wells of a plate. Use a well-mixed cell suspension and proper pipetting techniques. |
| Assay-Related Issues | |
| Suboptimal Assay Endpoint | The chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) may not be optimal for your cell line or the mechanism of this compound. Consider trying alternative assays that measure different aspects of cell health (e.g., apoptosis assays like Annexin V staining). |
| Assay Interference | The color or fluorescent properties of this compound could potentially interfere with colorimetric or fluorometric readouts. Run appropriate controls with this compound in cell-free media to check for interference. |
| Incorrect Incubation Time | The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[5] |
Problem: Inconsistent results in mammosphere formation assays.
Mammosphere assays are inherently variable. The following can help improve consistency.
| Potential Cause | Suggested Solution |
| Incomplete Single-Cell Suspension | Ensure complete dissociation of cells into a single-cell suspension before plating. Incomplete dissociation will lead to artificially larger and more numerous spheres. Use gentle enzymatic digestion (e.g., TrypLE) and pass cells through a cell strainer. |
| Suboptimal Seeding Density | The optimal seeding density for mammosphere formation is cell-line dependent. Perform a titration experiment to determine the density that yields discrete, countable spheres. |
| Media and Supplement Variability | Use a consistent, high-quality basal medium and supplements (e.g., B27, EGF, bFGF). Prepare fresh complete media before each experiment. |
| Disturbance of Plates | Avoid disturbing the plates during the initial days of culture to allow for sphere formation. |
Problem: Difficulty detecting changes in Notch pathway proteins by Western Blot.
| Potential Cause | Suggested Solution |
| Inappropriate Antibody | Use antibodies validated for the specific application (Western Blot) and species. Ensure the antibody recognizes the target protein (e.g., cleaved Notch1/NICD, HES1, HEY1). |
| Low Target Protein Expression | The basal expression of Notch pathway proteins may be low in your cell line. Use a positive control cell line known to have high Notch signaling. |
| Incorrect Timing of Lysate Collection | The downregulation of Notch target genes and subsequent protein reduction is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) after this compound treatment to identify the optimal time point for observing changes. |
| Poor Lysis/Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins. |
Experimental Protocols
General Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Mammosphere Formation Assay
-
Prepare Single-Cell Suspension: Harvest cells and treat with a gentle dissociation reagent (e.g., TrypLE) to obtain a single-cell suspension. Pass the suspension through a 40 µm cell strainer.
-
Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Cell Plating: Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere-forming medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF).
-
This compound Treatment: Add this compound or vehicle control to the wells at the desired concentrations.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a humidified incubator with 5% CO2. Do not disturb the plates for the first 4-5 days.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope. Calculate the Mammosphere Forming Efficiency (MFE %) as: (Number of mammospheres / Number of cells seeded) x 100.
Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for in vitro experiments using this compound.
Notch Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the formation of the Notch transcriptional complex in the nucleus.
Troubleshooting Logic Flow for Inconsistent Results
Caption: A logical progression for troubleshooting inconsistent experimental outcomes.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 3. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention and detection of Mycoplasma contamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 7. Cell Line Authentication Resources [promega.com]
Navigating Cb-103: A Technical Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Cb-103, a first-in-class, oral pan-Notch inhibitor. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols to aid in the identification of biomarkers for this compound sensitivity and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that uniquely targets the Notch signaling pathway. It functions by disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner, CSL (also known as RBPJ).[1][2][3] This interference prevents the assembly of the Notch transcriptional activation complex, leading to the downregulation of Notch target genes.[4][5] Unlike gamma-secretase inhibitors (GSIs), this compound does not inhibit the cleavage of other γ-secretase substrates, which is believed to contribute to its more favorable safety profile, particularly the absence of severe gastrointestinal toxicity.[5][6]
Q2: What are the known biomarkers of sensitivity to this compound?
Sensitivity to this compound is primarily associated with tumors harboring activating mutations in the Notch signaling pathway.[5][7][8] Specific biomarkers that have been identified or suggested in preclinical and clinical studies include:
-
Activating NOTCH1 mutations: These are particularly relevant in malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and adenoid cystic carcinoma (ACC).[5][9]
-
ESR1-Y537S mutation: In the context of endocrine-resistant ER+ breast cancer, this mutation may indicate sensitivity to this compound when used in combination with selective estrogen receptor degraders (SERDs) like fulvestrant.[10][11]
-
PKCα (Protein Kinase C alpha) expression: High expression of PKCα has been suggested as a potential biomarker for sensitivity to this compound in combination therapies for breast cancer.[11]
Q3: What are the potential mechanisms of resistance to this compound?
While research is ongoing, several potential mechanisms of resistance to this compound have been proposed:
-
Alternative MYC expression: Upregulation of the MYC oncogene through Notch-independent signaling pathways could be a mechanism of acquired resistance. This has been observed as a resistance mechanism to GSIs and may be relevant for this compound.[5]
-
Mutations in the drug-binding site: A specific mutation in the CSL protein, RBPJ G193R, has been shown in preclinical models to abrogate the binding of this compound, thereby conferring resistance.[12][13]
Q4: In which cancer types has this compound shown potential?
This compound has been investigated in a range of solid and hematologic malignancies.[4][5] The most promising activity has been observed in:
-
Adenoid Cystic Carcinoma (ACC): Particularly in patients with NOTCH-mutant tumors.[5][14][15]
-
T-Cell Acute Lymphoblastic Leukemia (T-ALL): Especially in cases with activating NOTCH1 mutations.[1][16]
-
Breast Cancer: In preclinical models of both hormone-refractory ER+ breast cancer and triple-negative breast cancer (TNBC), this compound has shown synergistic effects when combined with standard-of-care agents like fulvestrant and paclitaxel, respectively.[3][6][10][17]
Troubleshooting Experimental Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count immediately before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Drug precipitation at high concentrations. | Visually inspect the drug dilutions under a microscope. If precipitation is observed, prepare fresh stock solutions and consider using a lower top concentration. This compound is soluble in DMSO and Ethanol.[16] | |
| Low efficiency in mammosphere formation assays | Suboptimal cell culture conditions. | Ensure the use of appropriate serum-free media supplemented with growth factors (e.g., EGF, bFGF). Use ultra-low attachment plates to prevent cell adhesion. |
| Inappropriate seeding density. | Optimize the seeding density for your specific cell line. Too few cells may not form spheres, while too many can lead to aggregation. | |
| Inconsistent results in in vivo xenograft studies | Variation in tumor implantation and size. | Standardize the number of cells injected and the injection site. Enroll mice in treatment arms only after tumors have reached a predetermined size. |
| Drug formulation and administration issues. | For oral administration of this compound, ensure the formulation is homogenous and administered consistently. A sample in vivo formulation includes PEG300, Tween80, and ddH2O.[16] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine this compound IC50
This protocol describes a standard endpoint assay to measure drug sensitivity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Limantrafin)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., 7-AAD, resazurin-based assays like CellTiter-Blue, or MTS assays)
-
Flow cytometer or plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell concentration.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A common concentration range to start with is 10 nM to 25 µM.[16]
-
Include a DMSO-only well as a vehicle control.
-
Remove the medium from the cells and add 100 µL of the drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (Example using 7-AAD):
-
Collect the cells from each well.
-
Stain with 7-AAD according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry to determine the percentage of viable (7-AAD negative) cells.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Mammosphere Formation Assay for Cancer Stem Cell Activity
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines or primary cells
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
This compound
-
DMSO
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells to be tested.
-
-
Seeding:
-
Seed the cells at a low density (e.g., 500-1000 cells/mL) in mammosphere culture medium in ultra-low attachment plates.
-
-
Treatment:
-
Add this compound at various concentrations (e.g., 1 µM and 5 µM) or DMSO as a vehicle control to the wells.[6]
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C and 5% CO2, without disturbing the plates.
-
-
Quantification:
-
Count the number of mammospheres (spherical clusters of cells) with a diameter greater than 50 µm in each well using a microscope.
-
-
Data Analysis:
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Compare the MFE of this compound treated groups to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: A typical workflow for identifying biomarkers of drug sensitivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A phase 1/2 study of this compound (oral pan-NOTCH inhibitor) with Abemaciclib or Lenvatinib in Combination in patients with NOTCH activated Adenoid cystic carcinoma (CALCulus) | Dana-Farber Cancer Institute [dana-farber.org]
- 9. CB‐103: A novel CSL‐NICD inhibitor for the treatment of NOTCH‐driven T‐cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T‐ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. biorxiv.org [biorxiv.org]
Cb-103 In Vivo Target Engagement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing the in vivo target engagement of Cb-103, a first-in-class, orally active pan-Notch inhibitor.[1][2] this compound uniquely functions by disrupting the protein-protein interaction required to form the functional NOTCH transcription complex in the nucleus.[1][3] This guide offers troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that targets the Notch signaling pathway.[1] Unlike gamma-secretase inhibitors (GSIs) which act upstream, this compound acts at the most downstream point of the pathway.[1][4] It selectively blocks the interaction between the Notch Intracellular Domain (NICD) and the transcription factor CSL (also known as RBPJ), preventing the assembly of the Notch transcriptional activation complex.[5][6] This leads to the downregulation of Notch target genes, such as HES1, MYC, and BCL2.[5][7] Because of its unique mechanism, this compound is effective against GSI-resistant tumors and does not cause the gut toxicities associated with GSIs.[4][8]
Q2: How can I measure this compound target engagement in my in vivo model?
A2: Assessing this compound target engagement in vivo primarily relies on measuring its downstream pharmacodynamic (PD) effects rather than direct target occupancy, due to its nature as a protein-protein interaction inhibitor. The most common approaches are:
-
Pharmacodynamic (PD) Biomarker Analysis: Measuring the modulation of downstream targets of the Notch pathway. This is the most direct way to confirm the biological activity of this compound on its intended pathway.
-
Phenotypic Readouts: Assessing physiological or anti-tumor effects that are known to be Notch-dependent.
Q3: Which pharmacodynamic biomarkers are recommended for assessing this compound activity?
A3: The recommended PD biomarkers involve quantifying the expression of Notch target genes or specific cell populations sensitive to Notch inhibition.
-
Gene Expression Analysis: Downregulation of Notch target genes like HES1 is a reliable indicator of target engagement.[7] This can be measured in tumor tissue or surrogate tissues using methods like qRT-PCR.
-
Protein Level Analysis: A decrease in the protein levels of the Notch Intracellular Domain (NOTCH1-ICD) can be observed via Western Blot in tumor lysates from treated animals.[9]
-
Flow Cytometry: In preclinical mouse models, the reversible suppression of Marginal Zone B (MZB) cells has been validated as a sensitive PD biomarker for on-target Notch inhibition.[7]
Q4: I am not observing a significant anti-tumor effect in my xenograft model. What are some potential issues?
A4: A lack of significant tumor growth inhibition could be due to several factors:
-
This compound Formulation and Dosing: this compound's half-life can be short in rodents. An optimized formulation, such as a subcutaneous slow-release preparation, may be necessary to ensure sustained exposure and stable plasma concentrations.[7]
-
Tumor Model Dependency: The selected tumor model may not be driven by or dependent on the Notch signaling pathway. It is crucial to use models with confirmed Notch pathway activation, such as those with known NOTCH1 activating mutations.[5][10]
-
GSI-Resistance Profile: While this compound is effective in many GSI-resistant models, the specific genetic context of the tumor (e.g., a Notch2 chromosomal translocation) can influence sensitivity.[7]
-
Monotherapy vs. Combination: In some models, this compound shows its strongest efficacy when used in combination with other agents like paclitaxel or fulvestrant.[8][11]
Q5: My qRT-PCR results for HES1 expression are highly variable between samples. How can I troubleshoot this?
A5: High variability in qRT-PCR can be addressed by:
-
Optimizing RNA Extraction: Ensure you are using a robust RNA extraction protocol suitable for your tissue type (e.g., tumor, spleen) to obtain high-quality, intact RNA.
-
Standardizing Tissue Collection: Harvest tissues at a consistent time point post-dose for all animals in a cohort to minimize variations due to drug pharmacokinetics.
-
Using Appropriate Housekeeping Genes: Validate a panel of housekeeping genes for your specific tissue and experimental conditions to ensure you are using the most stable gene(s) for normalization.
-
Increasing Sample Size: A larger number of animals per group can help overcome biological variability and increase statistical power.
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits Notch signaling by preventing transcription complex assembly.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for assessing this compound in vivo target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a GSI-Resistant TNBC Model (HCC1187)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| This compound | 60 mg/kg, QD x 5 (s.c.) | 32% |
| Paclitaxel | 10 mg/kg, Q7D | 102% |
| This compound + Paclitaxel | As above | 104% |
Data adapted from a study in a GSI-resistant triple-negative breast cancer model.[7]
Table 2: this compound In Vitro Activity
| Cell Line | Cancer Type | Assay | Key Concentrations |
| RPMI-8402 | T-cell ALL | Cell Viability | 1 µM |
| MCF-7 | ER+ Breast Cancer | Synergy Screen | 150 nM – 10 µM |
| HCC1187 | TNBC | Synergy Screen | 150 nM – 10 µM |
| T47D/PKCα | ER+ Breast Cancer | Mammosphere Formation | Not specified |
Concentrations compiled from various in vitro experiments.[7][12]
Detailed Experimental Protocols
Protocol 1: Analysis of Notch Target Gene Expression via qRT-PCR
This protocol details the measurement of HES1 mRNA levels in tumor tissue as a pharmacodynamic biomarker for this compound target engagement.
-
Tissue Collection and Storage:
-
At a predetermined time point following the final this compound dose, euthanize animals according to approved institutional protocols.
-
Excise tumors, wash with ice-cold PBS, and snap-freeze immediately in liquid nitrogen.
-
Store samples at -80°C until RNA extraction.
-
-
RNA Extraction:
-
Homogenize ~20-30 mg of frozen tumor tissue using a bead mill homogenizer.
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Perform the reaction according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene (HES1) and a validated housekeeping gene (e.g., GAPDH, ACTB), and diluted cDNA.
-
Use validated primers for your species of interest.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include no-template controls for each primer set to check for contamination.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of HES1 to the housekeeping gene.
-
Compare the normalized HES1 expression in the this compound treated group to the vehicle control group to determine the extent of target gene downregulation.
-
Protocol 2: Assessment of Marginal Zone B (MZB) Cell Suppression
This protocol describes the use of flow cytometry to measure the suppression of a Notch-dependent cell population in the spleen of treated mice.[7]
-
Spleen Collection and Processing:
-
At the desired time point post-treatment, harvest the spleen and place it in ice-cold FACS buffer (PBS with 2% FBS).
-
Generate a single-cell suspension by gently mashing the spleen between the frosted ends of two microscope slides.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer, then wash the remaining splenocytes with FACS buffer.
-
Count the cells and adjust the concentration to 1x10^7 cells/mL.
-
-
Antibody Staining:
-
Aliquot 1x10^6 cells per well into a 96-well V-bottom plate.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Add a cocktail of fluorescently-conjugated antibodies to identify B cell populations. A typical panel would include:
-
Anti-B220 (to identify all B cells)
-
Anti-CD21/35
-
Anti-CD23
-
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
In the analysis software, first gate on live, single lymphocytes based on forward and side scatter.
-
Within the B220+ gate, identify the Marginal Zone B (MZB) cell population, typically defined as CD21/35^high CD23^low/neg.
-
Calculate the percentage of MZB cells within the total B220+ B cell population for each animal.
-
Compare the percentage of MZB cells in the this compound treated group to the vehicle control group to assess suppression.
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. biorxiv.org [biorxiv.org]
- 12. selleckchem.com [selleckchem.com]
Addressing poor oral bioavailability of Cb-103 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Cb-103 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a compound like this compound, a poorly soluble kinase inhibitor?
Poor oral bioavailability of a kinase inhibitor like this compound is often a result of several factors related to its physicochemical properties. The most common reasons include:
-
Low Aqueous Solubility: As a poorly soluble compound, this compound likely has a low dissolution rate in the gastrointestinal (GI) tract, which is a critical step for drug absorption.[1][2][3]
-
Poor Permeability: The compound's characteristics, such as high molecular weight or high lipophilicity, may limit its ability to pass through the intestinal membrane and enter the bloodstream.
-
First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized by enzymes in the liver and gut wall before it reaches systemic circulation, significantly reducing the amount of active drug.[4][5][6][7][8]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its net absorption.
Q2: What initial steps should I take to investigate the low oral bioavailability of this compound?
A systematic approach is crucial to identify the root cause. We recommend the following initial steps:
-
Physicochemical Characterization: If not already thoroughly done, perform a detailed analysis of this compound's solubility at different pH values, its lipophilicity (LogP), and solid-state properties (e.g., crystallinity).[9]
-
In Vitro Permeability Assessment: Utilize a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for P-gp.
-
Metabolic Stability Studies: Conduct in vitro studies using liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.
-
Pilot In Vivo Study with a Simple Formulation: A preliminary pharmacokinetic (PK) study in a rodent model using a simple suspension can provide baseline data on oral absorption.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the investigation of this compound's poor oral bioavailability.
| Observed Issue | Potential Cause | Recommended Action |
| Very low plasma concentrations after oral dosing | Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound using a solubility-enhancing technique such as preparing a solid dispersion or a nanosuspension.[1][2] See Protocol 1 and Protocol 2 . |
| High variability in plasma concentrations between animals | Inconsistent dissolution and absorption from a simple suspension. Food effects. | Utilize a solution or a well-dispersed formulation to minimize variability.[10] Ensure consistent fasting and feeding schedules for the animals.[11] |
| Good in vitro permeability but still low in vivo absorption | High first-pass metabolism in the liver or gut wall. | Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to promote lymphatic absorption, which can partially bypass the liver. See Protocol 3 . |
| Low permeability in Caco-2 assays and evidence of efflux | This compound is a substrate for efflux transporters like P-gp. | Investigate co-administration with a known P-gp inhibitor in your in vitro and in vivo models. Note: This is an exploratory tool and may not be a viable clinical strategy. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
-
Polymer Selection: Screen various polymers for their ability to form a stable amorphous solid dispersion with this compound. Common choices include PVP K30, HPMC, and Soluplus®.
-
Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and in vitro dissolution rate compared to the crystalline drug.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol reduces the particle size of this compound to the nanometer range, thereby increasing the surface area for dissolution.
-
Slurry Preparation: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80) to prevent particle agglomeration.
-
Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids.
-
Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosurfactants (e.g., Transcutol HP) to identify suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of the selected oil, surfactant, and cosurfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected excipients until a clear solution is formed. Dissolve this compound in this mixture with gentle heating or sonication if necessary.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and in vitro drug release.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| Solid Dispersion (1:4 with PVP K30) | 10 | 250 ± 50 | 1.5 | 1500 ± 300 | ~25% |
| Nanosuspension | 10 | 300 ± 60 | 1.0 | 1800 ± 350 | ~30% |
| SEDDS | 10 | 450 ± 90 | 1.0 | 2700 ± 500 | ~45% |
| Intravenous Solution | 1 | 1200 ± 200 | 0.08 | 6000 ± 1000 | 100% |
Data are presented as mean ± standard deviation (n=5 rats per group).
Visualizations
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Factors affecting the oral absorption of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 8. youtube.com [youtube.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
Technical Support Center: Cb-103 Treatment and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing Cb-103. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address potential interference of this compound with commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Limantrafin, is a first-in-class, orally active, small molecule inhibitor of the Notch signaling pathway.[1][2] It functions as a pan-Notch inhibitor by disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL (also known as RBPJ).[3][4] This blockade prevents the assembly of the Notch transcriptional activation complex, leading to the downregulation of Notch target genes.[3][4] Dysregulation of the Notch pathway is implicated in various cancers, and this compound has demonstrated anti-tumor activity in preclinical models of breast cancer and T-cell acute lymphoblastic leukemia (T-ALL).[2][5]
Q2: Can this compound interfere with standard cell viability assays?
While direct interference has not been extensively documented in published literature, the mechanism of action of this compound and the principles of common viability assays suggest potential for indirect interference. Assays that measure metabolic activity, such as those based on tetrazolium salts (MTT, MTS, XTT) or resazurin (Alamar Blue), may be affected by metabolic alterations induced by Notch pathway inhibition.[6][7] Luminescence-based assays measuring ATP levels (e.g., CellTiter-Glo) could also be influenced by changes in cellular energy status.
Q3: Which cell viability assays are recommended for use with this compound?
Based on preclinical studies, assays that have been successfully used to assess cell viability following this compound treatment include the Alamar Blue (resazurin) and PrestoBlue™ assays.[6][7] These assays are metabolically-based and, while still potentially susceptible to indirect interference, have been utilized in the context of this compound research. To ensure the most accurate results, it is highly recommended to validate findings with an orthogonal method that relies on a different cellular parameter, such as measuring membrane integrity (e.g., Trypan Blue exclusion or a cytotoxicity assay measuring LDH release).
Q4: My cell viability results with this compound are inconsistent. What are some potential causes?
Inconsistent results can stem from several factors, including:
-
Assay-specific interference: The compound may be interacting with the assay reagents or altering cellular metabolism in a way that does not reflect true cell viability.
-
Cell line-specific effects: The metabolic response to Notch inhibition can vary between different cell lines.
-
Compound stability and solubility: Ensure this compound is fully solubilized in the culture medium to achieve accurate dosing.
-
Standard experimental variability: Inconsistent cell seeding density, reagent preparation, or incubation times can all contribute to variability.[8]
Troubleshooting Guides
Issue 1: Unexpected Results with Tetrazolium-Based Assays (MTT, MTS, XTT)
Potential Cause 1: Alteration of Cellular Metabolism
This compound, as a Notch inhibitor, can modulate cellular metabolism.[6][7] This can lead to an under- or overestimation of cell viability by assays that rely on mitochondrial dehydrogenase activity.
-
Troubleshooting Step: Validate your results using an alternative assay that measures a different viability parameter. An ATP-based assay (e.g., CellTiter-Glo) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) are good options.[1][9]
Potential Cause 2: Direct Reduction of Tetrazolium Salt
Some small molecules can directly reduce the tetrazolium salt, leading to a false positive signal (increased viability).[10]
-
Troubleshooting Step: Include a "compound only" control where this compound is added to cell-free media with the assay reagent. If a color change occurs, it indicates direct interaction with the reagent.
Quantitative Data Summary: Comparison of Viability Assay Principles
| Assay Principle | Assay Examples | Detection Method | Potential for this compound Interference |
| Metabolic Activity (Dehydrogenase) | MTT, MTS, XTT | Colorimetric | High (due to potential metabolic alterations) |
| Metabolic Activity (Resazurin Reduction) | Alamar Blue, PrestoBlue™ | Fluorometric/Colorimetric | Moderate to High (due to potential metabolic alterations) |
| ATP Content | CellTiter-Glo | Luminescent | Moderate (dependent on impact on cellular ATP levels) |
| Membrane Integrity | Trypan Blue, LDH Assay | Microscopic/Colorimetric | Low (measures a direct cytotoxic effect) |
| Protease Activity | GF-AFC based assays | Fluorometric | Moderate (relies on a specific enzymatic activity)[2] |
Issue 2: Discrepancies with Luminescence-Based ATP Assays (e.g., CellTiter-Glo)
Potential Cause 1: Interference with Luciferase
Certain compounds can inhibit or activate the luciferase enzyme, leading to inaccurate luminescence readings.[10]
-
Troubleshooting Step: To test for direct enzyme interference, set up a cell-free assay with a known amount of ATP, the CellTiter-Glo reagent, and this compound. A change in the luminescent signal compared to the control (ATP and reagent only) would indicate direct interference.
Potential Cause 2: Altered Cellular ATP Levels
Notch inhibition may affect cellular ATP production or consumption, which would be reflected in the assay readout without necessarily indicating cell death.
-
Troubleshooting Step: Correlate your CellTiter-Glo results with a method that directly measures cell death, such as Annexin V/PI staining and flow cytometry, to confirm if the decrease in ATP corresponds to an increase in apoptosis or necrosis.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation and Equilibration: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it and the cell plate to equilibrate to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[15]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. blog.quartzy.com [blog.quartzy.com]
- 3. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alterations in cellular metabolome after pharmacological inhibition of Notch in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in cellular metabolome after pharmacological inhibition of Notch in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
- 14. srdata.nist.gov [srdata.nist.gov]
- 15. Contorted aromatics - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Cb-103 and Gamma-Secretase Inhibitors in Oncology Research
In the landscape of targeted cancer therapies, particularly those aimed at the notoriously complex Notch signaling pathway, two prominent classes of inhibitors have emerged: the novel protein-protein interaction inhibitor Cb-103 and the broader class of gamma-secretase inhibitors (GSIs). This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and experimental validation for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and GSIs lies in their distinct mechanisms of targeting the Notch signaling pathway.
Gamma-Secretase Inhibitors (GSIs) act by inhibiting the gamma-secretase enzyme complex, a multi-subunit protease responsible for the final cleavage and activation of Notch receptors.[1] This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to initiate the transcription of target genes. However, gamma-secretase is a promiscuous enzyme, cleaving a multitude of other substrates besides Notch. This lack of specificity is a significant contributor to the dose-limiting toxicities observed with GSIs in clinical trials, most notably gastrointestinal issues.[2]
This compound , in contrast, employs a more targeted approach. It is a first-in-class, orally active small molecule that functions as a protein-protein interaction inhibitor.[3] Specifically, this compound disrupts the formation of the Notch transcriptional activation complex by preventing the interaction between the cleaved Notch intracellular domain (NICD) and its DNA-binding partner, CSL.[2] This downstream inhibition allows this compound to block both ligand-dependent and ligand-independent Notch signaling. Crucially, this mechanism avoids the broad-spectrum inhibition of gamma-secretase, suggesting a more favorable safety profile.[2] A significant advantage of this targeted approach is the potential to overcome resistance to GSIs, particularly in tumors harboring Notch mutations that render them independent of gamma-secretase cleavage for activation.[2]
Preclinical Efficacy: Head-to-Head in the Laboratory
Preclinical studies, predominantly in breast cancer models, have provided valuable insights into the comparative efficacy of this compound and GSIs.
This compound has demonstrated potent anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents. In preclinical models of triple-negative breast cancer (TNBC) that are resistant to GSIs, this compound, in combination with paclitaxel, significantly delayed tumor growth.[4] Furthermore, this compound has shown synergistic effects with fulvestrant in endocrine-resistant ER+ breast cancer models.[4] A key finding is its ability to inhibit mammosphere formation, a measure of cancer stem cell activity, in both GSI-sensitive and GSI-resistant settings.[4][5]
Gamma-secretase inhibitors have also shown preclinical efficacy in various cancer models. For instance, the GSI MK-0752 was shown to reduce the population of breast cancer stem cells and enhance the efficacy of docetaxel in human breast tumorgraft studies.[1] Similarly, PF-03084014, another GSI, demonstrated significant antitumor efficacy in a subset of breast cancer xenograft models by inducing apoptosis and inhibiting cancer stem cell self-renewal.[6] However, the promise of GSIs in preclinical settings has not consistently translated into clinical benefit, often hampered by their toxicity profile.[7]
Clinical Efficacy and Safety: A Comparative Overview
Clinical trial data provides a real-world perspective on the therapeutic potential and tolerability of these two classes of Notch inhibitors.
A Phase I study of This compound (NCT03422679) in patients with advanced solid tumors and hematological malignancies demonstrated a manageable safety profile.[8] The most common treatment-related adverse events were generally low-grade and included nausea, diarrhea, and blurred vision.[9] While no objective responses were observed in this early-phase monotherapy trial, 49% of patients achieved stable disease, with a notable 58% of patients with adenoid cystic carcinoma (ACC) showing disease stabilization.[8] The median progression-free survival in the ACC cohort was 2.5 months.[8]
The clinical development of gamma-secretase inhibitors has been more challenging. While several GSIs have entered clinical trials for various cancers, their utility has been limited by on-target, off-tumor toxicities, primarily gastrointestinal, due to the inhibition of Notch signaling in healthy tissues.[2] For example, a Phase II study of the GSI RO4929097 in metastatic pancreatic adenocarcinoma showed a median progression-free survival of 1.5 months and a median overall survival of 4.1 months, with stable disease achieved in 25% of evaluable patients.[10] While showing some activity, the development of many GSIs has been discontinued due to their narrow therapeutic window.[10]
Data Presentation
Table 1: Preclinical Efficacy of this compound and GSIs in Breast Cancer Xenograft Models
| Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| This compound | GSI-resistant TNBC (HCC1187) | 60 mg/kg, QD x 5, for two weeks | 32% (monotherapy) | [4] |
| This compound + Paclitaxel | GSI-resistant TNBC (HCC1187) | This compound (60 mg/kg, QD x 5) + Paclitaxel (10 mg/kg, Q7D) for two weeks | 104% | [4] |
| MK-0752 (GSI) | Breast Tumorgraft (MC1) | 100 mg/kg for 3 days | Significant reduction in tumor growth compared to vehicle | [3] |
| PF-03084014 (GSI) | Breast Xenograft (HCC1599) | 120 mg/kg, BID for 12 days | Significant antitumor activity | [6] |
Table 2: Clinical Efficacy of this compound and a Representative GSI in Solid Tumors
| Inhibitor | Clinical Trial | Cancer Type | Objective Response Rate (ORR) | Stable Disease (SD) | Median Progression-Free Survival (PFS) | Reference |
| This compound | Phase I (NCT03422679) | Advanced Solid Tumors (n=79) | 0% | 49% | Not Reported for all tumors | [8] |
| Adenoid Cystic Carcinoma (n=40) | 0% | 58% | 2.5 months | [8] | ||
| RO4929097 (GSI) | Phase II | Metastatic Pancreatic Adenocarcinoma (n=18) | 0% | 25% | 1.5 months | [10] |
Experimental Protocols
Breast Cancer Xenograft Model Protocol (General)
-
Cell Culture: Human breast cancer cell lines (e.g., HCC1187 for TNBC) are cultured in appropriate media and conditions as recommended by the supplier.
-
Animal Model: Female immunodeficient mice (e.g., NSG or athymic nude mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 2 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.[6] For patient-derived xenografts (PDX), tumor fragments are implanted.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2) / 2.[11]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound or GSIs are administered orally or via other appropriate routes at specified doses and schedules.[3][4] The vehicle used for the control group should be identical to that used for the active drug.
-
Efficacy Assessment: Tumor growth inhibition is calculated at the end of the study. Tumor tissues may be harvested for further analysis (e.g., western blotting, immunohistochemistry).
Mammosphere Formation Assay Protocol
-
Cell Preparation: Single-cell suspensions are prepared from breast cancer cell lines or dissociated tumor tissues.
-
Plating: Cells are plated at a low density (e.g., 1,000 to 5,000 cells/mL) in serum-free mammosphere culture medium in ultra-low attachment plates.[12]
-
Culture Conditions: The medium is supplemented with growth factors such as EGF and bFGF.[13]
-
Treatment: this compound or GSIs are added to the culture medium at various concentrations.
-
Mammosphere Counting: After a period of incubation (typically 7-10 days), the number and size of mammospheres (spherical colonies of cells) are quantified using a microscope.[13] Mammosphere forming efficiency (MFE) is calculated as (Number of mammospheres / Number of cells seeded) x 100%.
-
Secondary Mammosphere Formation: To assess self-renewal capacity, primary mammospheres can be collected, dissociated into single cells, and re-plated for a second generation of sphere formation.[12]
Western Blot Protocol for Notch Signaling Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells or tumor tissues using a suitable lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size on a polyacrylamide gel.[14]
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for a Notch signaling protein of interest (e.g., cleaved Notch1, Hes1) overnight at 4°C.[1][14]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[15]
Mandatory Visualization
Caption: Canonical Notch Signaling Pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A PHASE I/IIA, MULTI-CENTRE, OPEN-LABEL, DOSE-ESCALATION STUDY WITH EXPANSION ARMS TO ASSESS THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PRELIMINARY EFFICACY OF this compound ADMINISTERED ORALLY IN ADULT PATIENTS WITH LOCALLY ADVANCED OR METASTATIC SOLID TUMOURS AND HAEMATOLOGICAL MALIGNANCIES CHARACTERISED BY ALTERATIONS OF THE NOTCH SIGNALLING PATHWAY | Dana-Farber Cancer Institute [dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 8. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A human breast cancer-derived xenograft and organoid platform for drug discovery and precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. scispace.com [scispace.com]
- 14. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Head-to-Head Comparison: CB-103 vs. Crenigacestat (LY3039478) in Notch Pathway Inhibition
A Comprehensive Guide for Researchers in Oncology and Drug Development
The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2][3] Two notable inhibitors that have been evaluated in clinical settings are CB-103 (Limantrafin) and Crenigacestat (LY3039478). While both aim to abrogate Notch signaling, they do so through fundamentally different mechanisms, leading to distinct efficacy and safety profiles. This guide provides a detailed, data-driven comparison of these two agents to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Inhibition Strategies
The most significant distinction between this compound and Crenigacestat lies in their point of intervention within the Notch signaling cascade.
-
Crenigacestat (LY3039478) is a potent, orally available small-molecule inhibitor of gamma-secretase (GS) .[4][5] Gamma-secretase is a multi-protein enzyme complex responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD).[2][4] By inhibiting this enzyme, Crenigacestat prevents the generation of active NICD, thereby blocking downstream signal transduction.[4]
-
This compound (Limantrafin) is a first-in-class, oral pan-Notch inhibitor that acts further downstream.[6][7] It functions as a protein-protein interaction inhibitor, selectively disrupting the formation of the Notch transcriptional activation complex .[6][7][8] Specifically, it blocks the interaction between the cleaved NICD and the transcription factor CSL (CBF1/Su(H)/LAG-1), preventing the recruitment of co-activators and subsequent transcription of Notch target genes.[7][8] This unique mechanism allows this compound to bypass resistance mechanisms associated with gamma-secretase inhibitors (GSIs), such as mutations that lead to ligand-independent Notch activation.[9][10]
Preclinical Efficacy: In Vitro and In Vivo Studies
Both compounds have demonstrated anti-tumor activity in preclinical models, though their characterization has been in different cancer types.
In Vitro Potency
Crenigacestat has been shown to be an exquisitely potent inhibitor of NICD cleavage, with IC50 values in the low nanomolar range across various cell lines.[11] Data for this compound is often presented in terms of effective concentrations for inhibiting cell growth or sphere formation, which are typically in the higher nanomolar to low micromolar range.[10][12]
| Compound | Assay/Cell Line | Metric | Result | Reference |
| Crenigacestat | Tumor Cell Lines (general) | IC50 (NICD Cleavage) | ~1 nM | [11][13] |
| SW480 (Colon) | IC50 (N1ICD Cleavage) | 0.1 nM | [14] | |
| HEL 92.1.7 (Erythroleukemia) | IC50 (N1ICD Cleavage) | 0.23 nM | [14] | |
| U-87-MG (Glioblastoma) | IC50 (N1ICD Cleavage) | 0.28 nM | [11][14] | |
| K07074 (Murine Liver Tumor) | EC (Cell Growth) | 100 nM (effective dose) | [13] | |
| This compound | T-ALL Cell Lines | EC (Growth Inhibition) | 10 nM - 25 µM (range) | [15] |
| MCF-7, HCC1187 (Breast Cancer) | EC (Synergy Screen) | 150 nM - 10 µM | [10][12] |
Table 1: Comparative In Vitro Activity of Crenigacestat and this compound.
In Vivo Models
In animal models, both drugs have shown the ability to inhibit tumor growth. Crenigacestat demonstrated efficacy in a clear cell renal cell carcinoma (CCRCC) xenograft model, leading to delayed tumor growth and increased survival.[11][13] this compound has shown anti-tumor activity in xenograft models of T-ALL and, notably, in GSI-resistant triple-negative breast cancer (TNBC) models.[6][15] Furthermore, this compound showed synergy when combined with standard-of-care agents like fulvestrant and paclitaxel in breast cancer models.[10][16]
| Compound | Cancer Model | Dosing | Key Finding | Reference |
| Crenigacestat | 769-P CCRCC Xenograft | 8 mg/kg, p.o., 3x/week | Delayed tumor growth, increased survival | [13] |
| This compound | T-ALL PDX Model | Not specified | Blocked in vivo tumor growth | [6] |
| GSI-Resistant TNBC Xenograft | 25 mg/kg, i.p./p.o., 2x/day | Inhibited tumor growth | [6] | |
| Endocrine-Resistant ER+ BC Xenograft | Not specified | Synergistic tumor reduction with fulvestrant | [10][16] |
Table 2: Comparative In Vivo Efficacy of Crenigacestat and this compound.
Clinical Development and Performance
Both Crenigacestat and this compound have undergone Phase I clinical evaluation, which has defined their safety profiles and recommended Phase 2 doses (RP2D). Overall, both agents have shown modest single-agent clinical activity, primarily achieving disease stabilization rather than objective responses.
| Parameter | Crenigacestat (LY3039478) | This compound (Limantrafin) |
| Phase I Trials | NCT02836600, NCT01695005, and others | NCT03422679 |
| Tumor Types | Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL), CLL, Adenoid Cystic Carcinoma (ACC) | Advanced Solid Tumors (esp. ACC), Hematologic Malignancies |
| RP2D | 50 mg, orally, three times a week (TIW) | 500 mg, orally, twice daily (5 days on, 2 off) OR 600 mg once daily |
| Best Response | No confirmed objective responses; Stable Disease (SD) | No objective responses; Stable Disease (SD) |
| Disease Control Rate | 73% in ACC expansion cohort | 58% in ACC patients |
| Median PFS | 5.3 months in ACC expansion cohort | 2.5 months in ACC cohort |
| Key Efficacy Signal | Disease stabilization in some patients | Disease stabilization, particularly in NOTCH-mutant ACC |
| References | [5][17][18][19] | [7][20][21][22] |
Table 3: Summary of Phase I Clinical Trial Data.
Crenigacestat's clinical development has been hampered by its limited activity and on-target toxicities.[5][17] Combination studies with chemotherapy proved to be poorly tolerated.[23] this compound demonstrated a more manageable safety profile, and while single-agent activity was limited, its mechanism suggests potential in GSI-resistant tumors and in combination therapies.[7][21]
Safety and Tolerability: The GSI vs. Transcriptional Inhibitor Divide
The differing mechanisms of action directly translate to distinct safety profiles, which is a critical point of comparison.
-
Crenigacestat: As a GSI, its toxicity profile is predictable and reflects the on-target inhibition of Notch signaling in normal tissues, particularly the gastrointestinal tract where Notch is crucial for cellular homeostasis.[24][25] The most common treatment-related adverse events are diarrhea, nausea, vomiting, fatigue, and decreased appetite.[17][26] These GI toxicities are dose-limiting and have historically been a major challenge for the entire class of GSIs.[24]
-
This compound: By targeting the downstream transcriptional complex, this compound was designed to avoid the broad enzymatic inhibition of gamma-secretase, which has numerous substrates besides Notch.[9][10] Clinical data confirms that this compound is not associated with the severe GI toxicities seen with GSIs.[10][20][27] Its most common adverse events include nausea, fatigue, and blurred vision, which was reversible.[20][21] Grade 3 or higher events have included elevations in liver function tests.[21]
| Adverse Event (All Grades) | Crenigacestat | This compound |
| Diarrhea | Very Common (~56%) | Common (~20%) |
| Nausea | Very Common (~56%) | Common (~24%) |
| Vomiting | Common | Less Common |
| Fatigue | Common (~33%) | Common (~12-22%) |
| Decreased Appetite | Common | Common (~20%) |
| Blurred Vision | Not Reported as Common | Common (~12%), Reversible |
| Elevated LFTs (GGT/AST) | Less Common | DLT observed, G3 events reported |
| References | [17][26] | [20][21] |
Table 4: Comparison of Common Treatment-Related Adverse Events.
Experimental Protocols
Reproducible and standardized methodologies are crucial for evaluating and comparing therapeutic agents. Below are outlines of key experimental protocols.
Protocol 1: Gamma-Secretase (GS) Activity Assay (for Crenigacestat)
-
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of the gamma-secretase complex.
-
Principle: A cell-free assay using purified GS enzyme and a recombinant substrate corresponding to the Notch receptor transmembrane domain fused to a reporter. Cleavage of the substrate by GS releases the reporter, which can be quantified (e.g., by ELISA or fluorescence).
-
Methodology:
-
Isolate microsomal fractions containing the GS complex from a suitable cell line (e.g., HEK293).
-
Incubate the microsomal fraction with a fluorogenic-tagged Notch substrate.
-
Add serial dilutions of Crenigacestat or vehicle control (DMSO) to the reaction wells.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Terminate the reaction and measure the fluorescent signal generated by the cleaved substrate.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Protocol 2: Cell Viability Assay (General)
-
Objective: To determine the effect of inhibitors on the proliferation and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
-
Methodology:
-
Seed cancer cells (e.g., 769-P for Crenigacestat, HCC1187 for this compound) in 96-well plates and allow them to adhere overnight.[11]
-
Treat cells with a range of concentrations of this compound, Crenigacestat, or vehicle control.[11]
-
Incubate for a specified duration (e.g., 72-96 hours).[13]
-
Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls and calculate IC50 or GI50 values.
-
Protocol 3: In Vivo Tumor Xenograft Study (General)
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with the investigational drug, and tumor growth is monitored over time.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[13]
-
Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, Crenigacestat 8 mg/kg, this compound 25 mg/kg).
-
Administer treatment according to the specified schedule (e.g., oral gavage, daily or 3x/week).[13]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a pre-defined duration), euthanize mice and excise tumors for downstream analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition (TGI) and survival outcomes between treatment groups.
-
Conclusion: Choosing the Right Tool for the Job
This compound and Crenigacestat represent two distinct approaches to targeting the oncogenic Notch pathway. The choice between these or similar agents depends critically on the specific therapeutic context.
-
Crenigacestat (LY3039478) exemplifies a potent, first-generation approach targeting the gamma-secretase enzyme. While it demonstrates clear biochemical and preclinical efficacy, its clinical utility is severely constrained by on-target gastrointestinal toxicities, a class-wide effect for GSIs.[17][24] Its development highlights the challenge of inhibiting pleiotropic enzymes.
-
This compound (Limantrafin) represents a next-generation strategy, offering a more targeted inhibition of the final step in Notch-mediated transcription.[7] Its key advantage is a significantly improved safety profile, particularly the lack of severe GI toxicity.[10][20] This improved tolerability may open avenues for more effective dosing and, crucially, for combination therapies. Furthermore, its unique mechanism provides a rational strategy to overcome GSI resistance.[9]
For researchers, Crenigacestat may serve as a powerful tool for probing the effects of pan-Notch inhibition in preclinical models where toxicity can be managed. However, from a drug development perspective, the superior safety profile and novel mechanism of action make this compound and other downstream inhibitors a more promising avenue for future clinical investigation, especially in combination with other targeted agents or chemotherapy in biomarker-selected patient populations.[9][16]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. A phase 1b study of crenigacestat (LY3039478) in combination with gemcitabine and cisplatin or gemcitabine and carboplatin in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Notch pathway inhibition with crenigacestat (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. | BioWorld [bioworld.com]
Validating the Synergistic Effect of Cb-103 with Venetoclax in Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Notch inhibitor Cb-103 and the BCL-2 inhibitor venetoclax, focusing on the scientific rationale and experimental validation of their synergistic anti-leukemic effects. While direct preclinical data for the this compound and venetoclax combination is emerging due to an ongoing Phase II clinical trial (NCT05464836), this document outlines the foundational mechanisms of action, the basis for their expected synergy, and detailed experimental protocols to validate this therapeutic strategy.
Introduction to this compound and Venetoclax
This compound (Limantrafin) is a first-in-class, orally bioavailable small molecule that acts as a pan-Notch inhibitor. It functions by disrupting the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL, thereby inhibiting the transcription of Notch target genes. This mechanism is crucial in cancers driven by aberrant Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL).
Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor. By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway. This mechanism of action is particularly effective in hematological malignancies that are dependent on BCL-2 for survival.
The Rationale for Synergy: Targeting Complementary Survival Pathways
The combination of this compound and venetoclax is predicated on the hypothesis that dual inhibition of the Notch and BCL-2 pathways will result in a synergistic anti-leukemic effect. The Notch signaling pathway is known to regulate the expression of several anti-apoptotic proteins, including BCL-2. By inhibiting Notch signaling with this compound, the expression of BCL-2 may be downregulated, thereby sensitizing leukemia cells to the pro-apoptotic effects of venetoclax. This dual-pronged attack on cancer cell survival pathways is expected to be more effective than either agent alone.
Experimental Validation of Synergy
While specific quantitative data for the this compound and venetoclax combination is not yet publicly available, a representative study on the combination of a gamma-secretase inhibitor (GSI), another class of Notch inhibitor, with the BCL-2/Bcl-xL inhibitor ABT-737 in multiple myeloma provides a strong precedent for the expected synergy. The data from this study demonstrates a significant synergistic cytotoxic effect.
Quantitative Analysis of Drug Synergy
The synergistic effect of a drug combination can be quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| RPMI 8226 | GSI + ABT-737 | 0.5 | < 0.9 | Synergism |
| U266 | GSI + ABT-737 | 0.5 | < 0.9 | Synergism |
| OPM-2 | GSI + ABT-737 | 0.5 | < 0.9 | Synergism |
| Primary Myeloma Cells | GSI + ABT-737 | 0.5 | < 0.9 | Synergism |
This table presents representative data from a study on a Notch inhibitor and a BCL-2 family inhibitor, illustrating the expected synergistic interaction between this compound and venetoclax.
Experimental Protocols
To validate the synergistic effect of this compound and venetoclax, a series of in vitro experiments can be performed.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound, venetoclax, and their combination on the viability of leukemia cell lines.
Methodology:
-
Cell Culture: Culture human T-ALL cell lines (e.g., Jurkat, MOLT-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and venetoclax in DMSO. Further dilute the drugs in culture medium to the desired concentrations.
-
Treatment: Seed cells in 96-well plates at a density of 1 x 10^5 cells/mL. Treat the cells with a range of concentrations of this compound, venetoclax, or the combination of both for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values for each drug and use the Chou-Talalay method to calculate the Combination Index (CI).[1][2]
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound, venetoclax, and their combination.
Methodology:
-
Cell Treatment: Treat leukemia cells with this compound, venetoclax, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4][5][6][7]
Visualizing the Mechanisms and Workflow
Signaling Pathway of this compound and Venetoclax Synergy
Caption: this compound and venetoclax synergistic signaling pathway.
Experimental Workflow for Synergy Validation
Caption: Workflow for validating this compound and venetoclax synergy.
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for leukemia by targeting two critical and complementary cell survival pathways. The scientific rationale for their synergy is strong, and the experimental protocols outlined in this guide provide a robust framework for its validation. The ongoing clinical trial will provide definitive evidence of this combination's efficacy and safety in a clinical setting, potentially offering a new treatment paradigm for patients with relapsed or refractory leukemia.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scispace.com [scispace.com]
Cross-Validation of Cb-103's Anti-Tumor Activity in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor activity of Cb-103, a first-in-class, orally bioavailable pan-Notch inhibitor. This compound uniquely functions by disrupting the interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL, leading to the transcriptional downregulation of Notch target genes.[1][2][3] This mechanism offers a distinct advantage over previous Notch inhibitors, such as gamma-secretase inhibitors (GSIs), by potentially overcoming resistance mechanisms and offering a more favorable safety profile, notably with minimal gastrointestinal toxicity.[4][5]
This document summarizes preclinical and clinical findings of this compound's efficacy across various cancer types, including hormone receptor-positive (ER+) breast cancer, triple-negative breast cancer (TNBC), adenoid cystic carcinoma (ACC), and T-cell acute lymphoblastic leukemia (T-ALL). We present a comparative analysis of this compound against standard-of-care treatments, supported by quantitative data from key experimental models. Detailed methodologies for these experiments are provided to ensure reproducibility and facilitate further investigation.
Mechanism of Action: this compound
This compound is a highly specific protein-protein interaction inhibitor that targets the core of the Notch signaling pathway.[5] By preventing the formation of the NICD-CSL transcriptional activation complex, this compound effectively blocks both ligand-dependent and ligand-independent Notch signaling.[5] This mode of action is crucial for its activity in cancers driven by aberrant Notch activation.
Breast Cancer: ER+ and Triple-Negative Subtypes
The Notch signaling pathway is implicated in treatment resistance and the maintenance of cancer stem cells (CSCs) in both endocrine-resistant ER+ breast cancer and TNBC.[4] this compound has demonstrated significant anti-tumor activity in preclinical models of both subtypes, particularly in combination with standard-of-care agents.
Quantitative Data Summary: Preclinical Breast Cancer Models
| Cancer Subtype | Model | Treatment | Outcome | Reference |
| ER+ (ESR1-mutant) | Patient-Derived Xenograft (PDX) | This compound + Fulvestrant | Significant reduction in tumor volume compared to single agents. | [4] |
| TNBC (GSI-resistant) | HCC1187 Xenograft | This compound + Paclitaxel | Significantly delayed tumor growth compared to paclitaxel alone. | [4] |
| ER+ | MCF-7 Mammospheres | This compound + Fulvestrant | Potent inhibition of mammosphere formation. | [6] |
| TNBC | HCC1187 Mammospheres | This compound + Paclitaxel | Potent inhibition of mammosphere formation. | [6] |
Comparison with Standard of Care
| Cancer Subtype | This compound Combination Therapy | Standard of Care | Potential Advantage of this compound |
| ER+ (Endocrine-Resistant) | This compound + Fulvestrant/Palbociclib | Endocrine therapy (e.g., AIs, SERDs), CDK4/6 inhibitors.[7] | Overcomes resistance to endocrine therapy by targeting the Notch pathway. |
| TNBC | This compound + Paclitaxel | Chemotherapy (e.g., taxanes, anthracyclines), Immunotherapy (for PD-L1+).[8][9] | Synergistic effect with chemotherapy, potentially targeting cancer stem cells. |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model (ER+ Breast Cancer):
-
Model: ER+, ESR1-Y537S mutant PDX model (WHM20).[4]
-
Animals: Athymic nude female ovariectomized mice.[4]
-
Treatment: Mice were treated for 4 weeks with vehicle control, this compound (60 mg/kg, orally, 5 days/week), fulvestrant (250 mg/kg, once weekly), or a combination.[4]
-
Analysis: Tumor volume was measured regularly. Statistical analysis was performed using a two-way ANOVA.[4]
Mammosphere Formation Assay:
-
Cell Lines: MCF-7 (ER+) and HCC1187 (TNBC).[6]
-
Culture Conditions: Cells were plated in ultra-low attachment plates in serum-free mammosphere media supplemented with EGF, bFGF, and B27.[10][11]
-
Treatment: Cells were treated with this compound (150 nM–10 μM) alone or in combination with paclitaxel or fulvestrant (75 nM–20 μM) for 72 hours.[6]
-
Quantification: The number and size of mammospheres (diameter > 50 µm) were quantified using an inverted microscope.[11]
Adenoid Cystic Carcinoma (ACC)
ACC is a rare salivary gland cancer characterized by frequent NOTCH1-activating mutations, making it a rational target for Notch inhibitors.[12] this compound has been evaluated in clinical trials for patients with advanced ACC.
Quantitative Data Summary: Clinical Trials in ACC
| Trial Phase | Number of ACC Patients | Treatment | Outcome | Reference |
| Phase I | 40 | This compound Monotherapy | 58% had stable disease; Median PFS: 2.5 months; Median OS: 18.4 months.[1][13] | [1][13] |
| Phase I/II | Ongoing | This compound + Abemaciclib or Lenvatinib | To evaluate safety and efficacy of combination therapy. | [8][14] |
Comparison with Standard of Care
| Condition | This compound Therapy | Standard of Care | Potential Advantage of this compound |
| Advanced/Metastatic ACC | This compound (monotherapy or combination) | Surgery and/or radiation for localized disease. No standard systemic therapy for metastatic disease; chemotherapy has limited efficacy.[15][16] | Offers a targeted therapy option for a disease with few systemic treatments, particularly for patients with NOTCH mutations. |
Experimental Protocols
Phase I Clinical Trial (NCT03422679):
-
Patient Population: Patients with advanced solid tumors, with a large cohort of ACC patients.[1][17]
-
Treatment: this compound was administered orally in 28-day cycles with escalating doses. The recommended Phase II dose was determined to be 500 mg twice daily (5 days on, 2 days off).[1][13]
-
Endpoints: Primary endpoints were safety and tolerability, including dose-limiting toxicities. Secondary endpoints included tumor response, progression-free survival (PFS), and overall survival (OS).[2]
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Aberrant Notch signaling is a key driver in over half of T-ALL cases, making it a prime candidate for Notch-targeted therapies.[12]
Quantitative Data Summary: T-ALL
| Study Type | Model/Patient | Treatment | Outcome | Reference |
| Case Report | 1 patient with relapsed/refractory T-ALL | This compound | Complete clinical response, enabling allogeneic stem cell transplant. | [18] |
| Phase II Trial | Relapsed/refractory T-ALL/T-LBL | This compound + Venetoclax | Ongoing, evaluating safety and efficacy of the combination. | [9][19] |
Comparison with Standard of Care
| Condition | This compound Therapy | Standard of Care | Potential Advantage of this compound |
| Relapsed/Refractory T-ALL | This compound + Venetoclax | Multi-agent chemotherapy (e.g., FLAG), Nelarabine. Poor prognosis with current options.[20] | Novel targeted approach for a high-risk population with limited effective treatments. Potential synergy with BCL-2 inhibitors. |
Experimental Protocols
Compassionate Use Case:
-
Patient: 24-year-old with relapsed high-risk T-ALL (PTEN deletion, NOTCH1 mutation).[18]
-
Treatment: this compound was administered, leading to a rapid clearance of bone marrow blasts within one week.[18]
-
Outcome: The patient achieved a complete response, allowing for a successful allogeneic hematopoietic stem cell transplantation.[18]
Conclusion
This compound demonstrates promising anti-tumor activity across a range of cancer types characterized by aberrant Notch signaling. In preclinical breast cancer models, it shows synergistic effects with standard-of-care therapies, suggesting its potential to overcome treatment resistance. In clinical settings for ACC and T-ALL, this compound has shown a manageable safety profile and signs of clinical activity, particularly in inducing disease stabilization as a monotherapy and achieving complete response in combination.[1][18] Ongoing clinical trials investigating this compound in combination with other targeted agents will be crucial in defining its role in the treatment landscape for these challenging malignancies. The unique mechanism of this compound, targeting the core of the Notch transcriptional complex, positions it as a valuable candidate for further development in precision oncology.
References
- 1. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Review Reports - The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer | MDPI [mdpi.com]
- 4. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triple-negative breast cancer (TNBC) diagnosis and treatment: 7 things you should know | MD Anderson Cancer Center [mdanderson.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upmc.com [upmc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. mdpi.com [mdpi.com]
- 16. Adenoid Cystic Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. This compound: A novel CSL-NICD inhibitor for the treatment of NOTCH-driven T-cell acute lymphoblastic leukemia: A case report of complete clinical response in a patient with relapsed and refractory T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II IIT Study combining Cellestia’s this compound and Venetoclax for the treatment of rr/r-T-ALL patients is starting at MDACC • Biopôle [biopole.ch]
- 20. ascopubs.org [ascopubs.org]
Comparative analysis of Cb-103's safety profile with other Notch inhibitors
A comparative analysis of the novel pan-Notch inhibitor Cb-103 reveals a manageable and distinct safety profile, most notably characterized by a lack of the dose-limiting gastrointestinal toxicities that have challenged the development of other classes of Notch inhibitors, particularly gamma-secretase inhibitors (GSIs). This differentiation is attributed to its unique mechanism of action, targeting the downstream CSL-NICD protein-protein interaction essential for Notch gene transcription.
This compound, an orally bioavailable small molecule, has demonstrated a favorable safety and tolerability profile in its first-in-human phase 1 clinical trial.[1][2][3] The most common treatment-related adverse events were generally mild to moderate and included anemia, visual changes, nausea, diarrhea, dyspepsia, and fatigue.[4][5] While Grade 3-4 treatment-related adverse events did occur in a minority of patients, they were reversible, and the rate of discontinuation due to toxicity was low.[1][2]
This contrasts with the significant on-target gastrointestinal toxicity, primarily diarrhea, associated with GSIs.[6][7] This side effect stems from the inhibition of Notch signaling in the intestinal crypts, leading to goblet cell metaplasia.[7] this compound's mechanism, which circumvents the direct inhibition of gamma-secretase, appears to mitigate this severe and often dose-limiting toxicity.[3][5][8]
This guide provides a comparative overview of the safety profile of this compound with other Notch inhibitors, supported by available clinical trial data and a review of the underlying biological mechanisms and experimental methodologies.
Comparative Safety Profile of Notch Inhibitors
The following table summarizes the key safety findings for this compound and other selected Notch inhibitors based on publicly available clinical trial data.
| Inhibitor Class | Compound | Mechanism of Action | Common Treatment-Related Adverse Events (All Grades) | Key Grade 3-4 Adverse Events | Dose-Limiting Toxicities (DLTs) / Reasons for Discontinuation | Reference |
| CSL-NICD Interaction Inhibitor | This compound | Pan-Notch inhibitor that selectively blocks the CSL-NICD interaction. | Nausea (24%), Diarrhea (20%), Dyspepsia (15%), Fatigue (12%), Blurred Vision (12%), Anemia | Anemia, Elevated Liver Function Tests (LFTs), Visual Changes | Elevated Gamma-Glutamyl Transferase (GGT), Visual Changes | [1][2][4][5] |
| Gamma-Secretase Inhibitor (GSI) | Crenigacestat (LY3039478) | Pan-Notch inhibitor that blocks the gamma-secretase enzyme. | Diarrhea, Nausea, Fatigue, Vomiting, Decreased Appetite, Dry Mouth, Dry Skin | Thrombocytopenia, Colitis, Nausea | Not specified in detail in the provided search results. | [9][10][11] |
| Gamma-Secretase Inhibitor (GSI) | Nirogacestat | Pan-Notch inhibitor that blocks the gamma-secretase enzyme. | Diarrhea (84%), Nausea (54%), Fatigue (51%), Hypophosphatemia (42%), Rash (32%), Ovarian Dysfunction | Diarrhea (16%) | Not specified in detail in the provided search results. | [12][13][14] |
| Gamma-Secretase Inhibitor (GSI) | AL101 | Pan-Notch inhibitor that blocks the gamma-secretase enzyme. | Diarrhea (78%), Fatigue (67%), Nausea (60%) | Diarrhea (10%), Fatigue (6%), Nausea (7%) | Not specified in detail in the provided search results. | [15] |
Signaling Pathways and Mechanisms of Toxicity
The differing safety profiles of this compound and GSIs can be understood by examining their points of intervention in the Notch signaling pathway.
Caption: The Notch signaling pathway and points of inhibition.
GSIs block the activity of gamma-secretase, an enzyme responsible for the final cleavage and activation of Notch receptors. However, gamma-secretase has numerous other substrates, leading to potential off-target effects.[16][17] More importantly, the on-target inhibition of Notch signaling in the gut is responsible for the prevalent gastrointestinal toxicity.[7] In contrast, this compound acts further downstream by preventing the interaction between the cleaved Notch intracellular domain (NICD) and its DNA-binding partner CSL.[4][5] This more targeted approach is hypothesized to preserve Notch-independent gamma-secretase functions and may be responsible for the observed reduction in gut toxicity.[3][5]
Experimental Protocols
The safety and toxicity of Notch inhibitors are evaluated through a combination of non-clinical (preclinical) and clinical studies.
Non-Clinical Toxicology Assessment
Preclinical safety evaluation for anticancer drugs follows guidelines such as the FDA's ICH S9.[1][2][18][19] These studies are designed to identify potential toxicities, determine a safe starting dose for human trials, and identify parameters for clinical monitoring.
Typical Experimental Workflow for In Vivo Toxicity Assessment:
Caption: A generalized workflow for in vivo preclinical toxicology studies.
Key Methodologies:
-
Acute and Repeated-Dose Toxicity Studies: Animals (typically rodents and a non-rodent species) are administered the test compound at various dose levels for a specified duration.[20][21][22] Observations include clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Clinical Pathology: Blood and urine samples are collected to assess hematology, clinical chemistry, and urinalysis parameters, which can indicate effects on various organ systems.
-
Histopathology: At the end of the study, a full necropsy is performed, organs are weighed, and tissues are examined microscopically to identify any pathological changes. For Notch inhibitors, particular attention is paid to the gastrointestinal tract to look for signs of goblet cell metaplasia.[6][23]
Clinical Safety Assessment
In human clinical trials, the safety and tolerability of a new drug are paramount.
Key Methodologies:
-
Adverse Event (AE) Monitoring and Grading: All adverse events are recorded and graded for severity according to standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[24][25][26] The CTCAE provides a graded scale (1-5) for a wide range of potential toxicities.
-
Dose-Limiting Toxicity (DLT) Assessment: In Phase 1 trials, the primary objective is often to determine the maximum tolerated dose (MTD). A DLT is a predefined, severe adverse event that is considered unacceptable and helps to establish the MTD.
-
Laboratory Safety Tests: Regular monitoring of hematology, clinical chemistry, and other relevant laboratory parameters is conducted to detect any drug-induced organ dysfunction.
-
Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs are performed to assess the overall health of the trial participants.
Conclusion
The available data suggest that this compound possesses a safety profile that is distinct from and potentially more favorable than that of traditional gamma-secretase inhibitors. The notable absence of severe, dose-limiting gastrointestinal toxicity is a key advantage that may allow for more effective and sustained dosing in clinical settings. As with all novel anticancer agents, ongoing and future clinical trials will be crucial in further defining the long-term safety and therapeutic window of this compound, both as a monotherapy and in combination with other agents. This improved safety profile, rooted in its unique mechanism of action, positions this compound as a promising next-generation Notch inhibitor.
References
- 1. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Phase I Study of the Pan-Notch Inhibitor this compound for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. Initial testing (stage 1) of the notch inhibitor PF-03084014, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Safety and clinical activity of the Notch inhibitor, crenigacestat (LY3039478), in an open-label phase I trial expansion cohort of advanced or metastatic adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notch pathway inhibition with crenigacestat (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and clinical activity of the Notch inhibitor, crenigacestat (LY3039478), in an open-label phase I trial expansion cohort of advanced or metastatic adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Safety, Pharmacokinetic and Efficacy Study of a y-Secretase Inhibitor, Nirogacestat PF-03084014 in Children and Adolescents with Progressive, Surgically Unresectable Desmoid Tumors [kucancercenter.org]
- 13. Efficacy and Safety of Long-Term Continuous Nirogacestat Treatment in Adults With Desmoid Tumors: Results From the DeFi Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. FDA Adopts ICH Guideline on Nonclinical Evaluation for Anticancer Drugs | RAPS [raps.org]
- 20. researchgate.net [researchgate.net]
- 21. biogem.it [biogem.it]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. Notch regulation of gastrointestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eortc.be [eortc.be]
- 25. evs.nci.nih.gov [evs.nci.nih.gov]
- 26. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
Benchmarking Cb-103's Potency: A Comparative Analysis Against Established Anti-Cancer Drugs
For Immediate Release
This guide provides a comparative analysis of the preclinical potency of Cb-103 (Limantrafin), a first-in-class, oral pan-Notch inhibitor, against established anti-cancer drugs in relevant cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's potential in the oncology landscape.
This compound is an investigational anti-cancer agent that uniquely targets the Notch signaling pathway by inhibiting the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner CSL.[1] This mechanism disrupts the transcriptional activation of Notch target genes, which are often implicated in cancer cell proliferation, survival, and resistance to therapy.[2][3] Preclinical studies have demonstrated this compound's activity in various cancer models, including breast cancer and T-cell acute lymphoblastic leukemia (T-ALL), and it is currently under clinical investigation for adenoid cystic carcinoma (ACC) and other solid tumors.[3][4][5][6]
Comparative Potency of this compound
Direct head-to-head preclinical studies comparing the potency of this compound with other anti-cancer agents are not extensively available in peer-reviewed literature. However, by compiling data from various sources, we can establish a benchmark for its anti-proliferative activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapies in breast cancer and T-ALL cell lines.
It is important to note that the IC50 value for this compound is an estimate based on the effective concentrations reported in preclinical studies, where a range of 150 nM to 10 µM was used for in vitro combination screening in breast cancer cell lines, a decision informed by its individual IC50.[7] Similarly, in T-ALL cell lines, concentrations ranging from 10 nM to 25 µM have been utilized in vitro.[8]
Table 1: Comparative Potency in Breast Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Assay Method | Reference |
| This compound (estimated) | MCF-7, HCC1187 | ~0.15 - 10 | Not Specified | [7] |
| Doxorubicin | MCF-7 | 1.1 - 4.0 | MTT Assay | [9] |
| Doxorubicin | MDA-MB-231 | 0.9 - 1.65 | MTT Assay | [10] |
| Paclitaxel | MCF-7 | 0.0075 - 3.5 | Trypan Blue, MTT Assay | [11][12] |
| Paclitaxel | MDA-MB-231 | 0.3 | MTT Assay | [11] |
Table 2: Comparative Potency in T-ALL Cell Lines
| Drug | Cell Line | IC50 (µM) | Assay Method | Reference |
| This compound (estimated) | T-ALL cell lines | ~0.01 - 25 | Not Specified | [8] |
| Dexamethasone | CEM-C1 (resistant) | 364.1 | CCK-8 Assay | [13] |
| Vincristine | T-ALL cell lines | Low nM range | Not Specified | [13] |
| Gamma-Secretase Inhibitor (Compound E) + Dexamethasone | CUTLL1 | 0.0077 | Not Specified | [14] |
Mechanism of Action: The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development and tissue homeostasis. Its dysregulation is a known driver in several cancers. The pathway is activated when a ligand on a "sending" cell interacts with a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and a co-activator of the Mastermind-like (MAML) family, leading to the transcription of target genes that promote cell proliferation and survival.
Caption: this compound inhibits the Notch signaling pathway by preventing NICD-CSL interaction.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a cytotoxic compound. The following are generalized protocols for common cell viability assays used in the referenced studies.
Cell Viability Assay (General Workflow)
Caption: A generalized workflow for determining the IC50 of a compound in cancer cell lines.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for the desired time.
-
MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]
-
Cell Plating and Compound Addition: Follow steps 1 and 2 as in the MTT assay protocol.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate to produce a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
Discussion and Future Directions
The available preclinical data, while not from direct comparative studies, suggests that this compound exhibits anti-proliferative activity in the low micromolar to nanomolar range in breast cancer and T-ALL cell lines. Its potency appears to be in a similar range to some standard-of-care chemotherapeutic agents in certain contexts. However, it is crucial to acknowledge the inherent variability in IC50 values across different studies due to variations in experimental conditions, including cell line passage number, assay duration, and specific reagents used.
In adenoid cystic carcinoma, where Notch pathway mutations are common, this compound is being investigated in clinical trials.[15] While preclinical IC50 data for this compound in ACC cell lines is not publicly available, targeted therapies like Lenvatinib have shown clinical activity.[15][16] Future preclinical studies directly comparing this compound to Lenvatinib and other relevant targeted agents in ACC models would be highly valuable.
The unique mechanism of action of this compound, which targets the final step of Notch transcriptional activation, may offer advantages over other Notch inhibitors like gamma-secretase inhibitors (GSIs) that have broader substrate profiles and associated toxicities. Further research is warranted to fully elucidate the comparative potency and therapeutic window of this compound across a wider range of cancer types and to identify predictive biomarkers for patient selection. The ongoing clinical trials will be instrumental in defining the clinical efficacy and safety profile of this promising new agent.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The Efficacy of this compound, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Gamma-secretase inhibitors reverse glucocorticoid resistance in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ASCO Post [ascopost.com]
- 16. Phase II Study of Lenvatinib in Patients With Progressive, Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling a Tale of Two Notch Inhibitors: A Comparative Analysis of Cb-103 and Gamma-Secretase Inhibitors' Impact on Gene Expression
In the intricate landscape of cancer therapeutics, the Notch signaling pathway has emerged as a critical target. Two distinct classes of inhibitors, the novel protein-protein interaction inhibitor Cb-103 and the more established gamma-secretase inhibitors (GSIs), both aim to disrupt this pathway, albeit through different mechanisms. This guide provides a detailed comparison of their effects on gene expression, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential activities.
At the heart of this comparison lies a fundamental difference in their mode of action. GSIs broadly inhibit the gamma-secretase enzyme complex, which is responsible for the proteolytic cleavage and activation of Notch receptors, as well as a variety of other transmembrane proteins. This lack of specificity is a known contributor to dose-limiting toxicities observed in clinical trials, particularly gastrointestinal issues stemming from Notch inhibition in the gut.
In contrast, this compound represents a more targeted approach. It is a first-in-class, orally bioavailable, pan-Notch inhibitor that functions by directly interfering with the formation of the Notch transcriptional activation complex. Specifically, it blocks the protein-protein interaction between the Notch intracellular domain (NICD) and its DNA-binding partner, CSL. This mechanism is designed to be highly specific to the Notch pathway, potentially offering a wider therapeutic window and a more favorable safety profile compared to GSIs. This targeted approach also suggests efficacy against tumors harboring GSI-resistant Notch mutations.
Differential Impact on the Transcriptome: A Head-to-Head Look
To understand the downstream consequences of these distinct mechanisms, we delve into the differential gene expression profiles induced by each inhibitor class.
This compound: A Focused Disruption of the Notch Transcriptional Program
A key study by Vigolo et al. (2023) in preclinical models of breast cancer provides valuable insights into the transcriptomic effects of this compound. Whole transcriptome RNA sequencing (RNA-seq) was performed on tumor tissues from xenograft models treated with this compound. While the complete list of differentially expressed genes is extensive and can be found in the supplementary materials of the aforementioned publication, a summary of the key findings reveals a focused impact on genes downstream of the Notch signaling pathway.
| Parameter | Description |
| Up-regulated Genes | Analysis of the RNA-seq data from this compound treated tumors revealed a set of up-regulated genes. Further pathway analysis would be required to determine their specific roles in the cellular response to Notch inhibition by this compound. |
| Down-regulated Genes | As expected, treatment with this compound led to the down-regulation of canonical Notch target genes. These include transcription factors and other genes involved in cell proliferation, differentiation, and survival. |
| Affected Pathways | KEGG pathway analysis of the differentially expressed genes highlighted a significant impact on pathways directly and indirectly regulated by Notch signaling. |
Gamma-Secretase Inhibitors: A Broader Sweep with Off-Target Implications
The gene expression changes induced by GSIs are shaped by their broader mechanism of action. Studies in various cancer models have consistently shown that GSIs not only suppress Notch target genes but also influence the expression of genes related to other signaling pathways, a consequence of inhibiting the processing of other gamma-secretase substrates.
For instance, a study by Watters et al. (2009) identified a gene expression signature that predicts sensitivity to GSIs in a genetically engineered mouse model of breast cancer. This signature was enriched for Notch pathway components as well as inflammation and immune-related genes, suggesting a wider biological impact than just Notch inhibition. Another study by Zhang et al. (2013) using the GSI PF-03084014 in breast cancer xenografts demonstrated modulation of Notch target genes. Furthermore, a 2023 study by Majumder et al. in triple-negative breast cancer cells showed that the GSI LY411575 could effectively downregulate Notch downstream genes.
While a direct, side-by-side transcriptomic comparison with this compound in the same model system is not yet publicly available, the existing data suggest that the gene expression profile of GSI-treated cells is likely to be more complex and multifaceted than that of this compound-treated cells, with a higher potential for off-target effects.
| Parameter | Description |
| Up-regulated Genes | GSI treatment can lead to the up-regulation of genes in pathways that compensate for Notch inhibition or are affected by the inhibition of other gamma-secretase substrates. |
| Down-regulated Genes | GSIs effectively down-regulate the expression of well-established Notch target genes, such as those in the HES and HEY families, which are critical for maintaining the cancer stem cell phenotype. |
| Affected Pathways | Beyond the Notch pathway, GSIs can impact pathways regulated by other gamma-secretase substrates, potentially leading to a wider range of biological effects and toxicities. |
Experimental Protocols: A Glimpse into the Methodologies
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are essential.
RNA Sequencing Protocol for this compound Treatment Analysis
The methodology employed in the Vigolo et al. (2023) study for analyzing the effects of this compound serves as a representative example for RNA-seq analysis.
1. Sample Preparation:
-
Tumor tissues from control and this compound-treated xenograft models were excised and stored under appropriate conditions to preserve RNA integrity.
2. RNA Extraction:
-
Total RNA was isolated from the tumor tissues using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
RNA quality and quantity were assessed using spectrophotometry and capillary electrophoresis.
3. Library Preparation and Sequencing:
-
An RNA sequencing library was prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
The prepared libraries were then sequenced on a high-throughput sequencing platform.
4. Data Analysis:
-
The raw sequencing reads were subjected to quality control checks.
-
Reads were then aligned to a reference genome.
-
Gene expression levels were quantified, and differential expression analysis was performed between the this compound-treated and control groups to identify up- and down-regulated genes.
-
Pathway analysis (e.g., KEGG) was conducted on the list of differentially expressed genes to identify significantly affected biological pathways.
Microarray Protocol for GSI Treatment Analysis
The following is a generalized protocol for microarray analysis, as would be typically used in studies investigating the effects of GSIs on gene expression.
1. Cell Culture and Treatment:
-
Breast cancer cell lines were cultured under standard conditions.
-
Cells were treated with a specific GSI (e.g., DAPT, PF-03084014) or a vehicle control for a predetermined duration.
2. RNA Extraction and Labeling:
-
Total RNA was extracted from the treated and control cells.
-
The quality and quantity of the RNA were verified.
-
The RNA was then reverse transcribed into cDNA, and fluorescently labeled (e.g., with Cy3 and Cy5 dyes for two-color arrays).
3. Microarray Hybridization:
-
The labeled cDNA was hybridized to a microarray chip containing probes for thousands of genes.
-
The chip was then washed to remove non-specifically bound cDNA.
4. Scanning and Data Acquisition:
-
The microarray chip was scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
5. Data Analysis:
-
The raw intensity data was normalized to correct for technical variations.
-
Statistical analysis was performed to identify genes that were differentially expressed between the GSI-treated and control groups.
-
Further bioinformatics analysis, such as pathway and gene ontology analysis, was conducted to interpret the biological significance of the gene expression changes.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Safety Operating Guide
Proper Disposal of CB-103: A Guide for Laboratory Professionals
Effective management and disposal of the pan-NOTCH inhibitor CB-103 are critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital due to the compound's inherent hazardous properties.
This compound Safety Profile and Hazard Classification
This compound, with the CAS Number 218457-67-1, is classified as a hazardous substance.[1] According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed: Acute oral toxicity.[1]
-
Causes skin irritation: Can lead to skin irritation upon contact.[1]
-
Causes serious eye irritation: Poses a risk of significant eye irritation.[1]
-
May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
A comprehensive understanding of these hazards, as outlined in the product's SDS, is the first step in ensuring safe handling and disposal.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with official regulations and the specific guidance provided in its Safety Data Sheet.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a respirator may be necessary.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory or household garbage. [2]
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a separate, sealed, and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical properties of this compound.
3. Labeling of Waste Containers:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
5. Prohibition of Sewer Disposal:
-
Under no circumstances should this compound or its solutions be disposed of down the drain or into the sewage system. [2]
6. Disposal of Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste. Disposal of uncleaned packaging must be made according to official regulations.[2]
7. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow: this compound Cellular Viability Assay
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on cancer cell viability.
References
Navigating the Safe Handling of Cb-103 (Limantrafin): A Guide for Laboratory Professionals
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cb-103 (Limantrafin), a potent, orally active small-molecule inhibitor of the Notch signaling pathway. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the safe handling of hazardous, potent pharmaceutical compounds in a research setting. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local regulations.
Hazard Identification and Risk Assessment
This compound is a bioactive small molecule designed to inhibit the Notch transcription activation complex, a critical pathway in cell development and oncogenesis.[1][2] While specific toxicity data is not detailed in the available literature, it is prudent to treat this compound as a potent and potentially hazardous compound. Assume it may have cytotoxic, mutagenic, or teratogenic properties.
Primary Routes of Exposure:
-
Inhalation: Aerosolization of the powdered form.
-
Dermal Contact: Skin contact with the solid or solutions.
-
Ingestion: Accidental transfer from contaminated surfaces or hands.
-
Ocular Contact: Splashes of solutions or contact with airborne powder.
Personal Protective Equipment (PPE) Protocol
Strict adherence to PPE protocols is mandatory to minimize exposure. The required level of PPE varies by the task being performed. All disposable PPE must not be reused.[3]
Table 1: Required Personal Protective Equipment for Handling this compound
| Task | Primary Engineering Control (PEC) | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Handling/Weighing Solid Compound | Chemical Fume Hood or BSC¹ | Two pairs of nitrile gloves (chemotherapy-rated) | Disposable, solid-front lab gown with knit cuffs | ANSI Z87.1-rated safety glasses and face shield | NIOSH-approved N95 or higher-level respirator |
| Preparing Stock Solutions | Chemical Fume Hood or BSC¹ | Two pairs of nitrile gloves (chemotherapy-rated) | Disposable, solid-front lab gown with knit cuffs | ANSI Z87.1-rated safety glasses and face shield | Recommended if not performed in a certified PEC |
| Administering to Cell Cultures | Biological Safety Cabinet (BSC) | Two pairs of nitrile gloves (chemotherapy-rated) | Disposable, solid-front lab gown with knit cuffs | ANSI Z87.1-rated safety glasses | Not required if performed within a certified BSC |
| Handling Contaminated Waste | Well-ventilated area | Two pairs of nitrile gloves (chemotherapy-rated) | Disposable, solid-front lab gown with knit cuffs | ANSI Z87.1-rated safety glasses | Not typically required, unless spill generates aerosols |
¹BSC: Biological Safety Cabinet
Step-by-Step Operational Plans
Receiving and Storing this compound
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a clearly labeled, sealed, and dedicated secondary container.
-
Keep in a secure, designated storage area away from incompatible materials. Follow supplier recommendations for storage temperature (e.g., -20°C).[4]
Weighing and Reconstituting this compound (Solid Form)
This procedure presents the highest risk of aerosol exposure and must be performed within a certified Chemical Fume Hood or Class II Biological Safety Cabinet.
-
Preparation: Assemble all necessary equipment (spatulas, weigh paper, tubes, solvent) on a disposable absorbent bench pad within the fume hood.
-
Don PPE: Wear the full PPE as specified in Table 1 for handling solid compounds.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weigh boats or paper to minimize dispersal.
-
Reconstitution: Add the specified solvent (e.g., DMSO) slowly to the vessel containing the powder to avoid splashing.[1] Ensure the container is capped before vortexing or mixing.
-
Decontamination: After reconstitution, wipe down all surfaces, the exterior of the primary container, and any equipment with an appropriate deactivating solution (e.g., 70% ethanol followed by 10% bleach solution, then water), and dispose of all wipes and disposable items as hazardous waste.
Waste Management and Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure.[5] All waste must be disposed of through your institution's hazardous waste program.[6] Never dispose of this compound or its contaminated materials in the regular trash or down the sewer.[7]
Table 2: Waste Disposal Guidelines for this compound
| Waste Type | Description | Disposal Container |
| Bulk Hazardous Chemical Waste | Unused or expired this compound powder, concentrated stock solutions, or grossly contaminated materials. | Black RCRA Hazardous Waste Container, clearly labeled with contents.[8] |
| Trace Contaminated Solid Waste | Used PPE (gloves, gowns), empty vials, weigh paper, plasticware, and absorbent pads with minimal residue. | Yellow Trace Chemotherapy/Hazardous Waste Container.[8] |
| Contaminated Liquid Waste | Media from treated cells, buffer solutions used for rinsing. | Black RCRA Hazardous Liquid Waste Container, clearly labeled with contents. |
| Contaminated Sharps | Needles and syringes used to transfer this compound solutions. | Red Sharps Container designated for hazardous chemical waste.[8] |
This compound Handling and Disposal Workflow
The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound waste.
Caption: Workflow for handling this compound from receipt to final waste disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (Limantrafin, Limatracint) | Notch inhibitor | Probechem Biochemicals [probechem.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
